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  • Product: Isoquinolinecarboxamide
  • CAS: 914291-63-7

Core Science & Biosynthesis

Foundational

The Therapeutic Landscape of Isoquinolinecarboxamide Derivatives: Mechanisms, Methodologies, and Anti-Inflammatory Applications

Executive Summary The transition from broad-spectrum non-steroidal anti-inflammatory drugs (NSAIDs) to targeted immunomodulators has driven the search for novel, highly specific pharmacophores. Among these, the isoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum non-steroidal anti-inflammatory drugs (NSAIDs) to targeted immunomodulators has driven the search for novel, highly specific pharmacophores. Among these, the isoquinolinecarboxamide scaffold has emerged as a highly versatile and potent structural core in medicinal chemistry. As a Senior Application Scientist, I have observed that the structural plasticity of this bicyclic aromatic system allows it to selectively modulate diverse inflammatory networks—ranging from the MAPKs/NF-κB axis in microglial cells to the Stimulator of Interferon Genes (STING) pathway in systemic inflammation. This technical guide provides an in-depth analysis of the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental methodologies essential for developing isoquinolinecarboxamide-based anti-inflammatory therapeutics.

Structural Rationale of the Isoquinolinecarboxamide Scaffold

Isoquinolinecarboxamides are characterized by a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, decorated with a carboxamide functional group (–CONH₂) (1)[1]. The planarity of the core scaffold facilitates optimal π-π stacking interactions within the hydrophobic pockets of target proteins. Concurrently, the carboxamide moiety acts as a critical anchor, providing both hydrogen-bond donor (–NH₂) and acceptor (C=O) capabilities. By altering the substitution pattern (e.g., at the C-1, C-2, or C-3 positions) and introducing specific functional groups (such as hydroxyl or halogenated phenyl rings), researchers can drastically shift the compound's target affinity, effectively transforming a baseline scaffold into a precision inhibitor for distinct inflammatory pathways[2][3].

Mechanistic Pathways of Anti-Inflammatory Action

MAPKs/NF-κB Axis Inhibition (Microglial Neuroinflammation)

In the central nervous system, overactivation of microglia drives neuroinflammation via the Toll-like receptor 4 (TLR4) pathway. Upon lipopolysaccharide (LPS) stimulation, downstream signaling triggers the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs—specifically ERK, JNK, and p38) and the IKK complex. This results in the degradation of IκBα and the subsequent nuclear translocation of NF-κB, which initiates the transcription of pro-inflammatory mediators.

Recent studies demonstrate that isoquinoline-1-carboxamide derivatives, particularly N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), act as potent upstream inhibitors of this cascade. By blocking MAPK phosphorylation and IκB degradation, these compounds effectively abate the nuclear translocation of NF-κB, leading to a profound suppression of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and inducible Nitric Oxide Synthase (iNOS) (2)[2].

MAPK_NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK Complex TLR4->IKK NFKB_c NF-κB (p65/p50) MAPKs->NFKB_c Activation IkB IκBα (Phosphorylated) IKK->IkB IkB->NFKB_c Degradation Releases NF-κB NFKB_n NF-κB (Translocated) NFKB_c->NFKB_n Translocation ProInflam Pro-inflammatory Mediators (IL-6, TNF-α, iNOS, COX-2) NFKB_n->ProInflam Transcription Drug Isoquinoline-1-carboxamide (e.g., HSR1101) Drug->MAPKs Inhibits Drug->IKK Inhibits

Figure 1: Mechanism of action for Isoquinoline-1-carboxamides inhibiting the MAPKs/NF-κB pathway.

STING Pathway Antagonism (Systemic & Autoimmune Inflammation)

The Stimulator of Interferon Genes (STING) is an endoplasmic reticulum-localized adaptor protein central to the cytosolic DNA-sensing pathway. Aberrant STING activation leads to a massive accumulation of interferons and pro-inflammatory cytokines, driving autoinflammatory diseases and acute organ injury. Through extensive SAR studies, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives (such as Compound 5c) have been identified as highly potent STING inhibitors. These compounds exert their anti-inflammatory effect by covalently binding to the transmembrane domain of STING, thereby preventing its conformational activation and halting the downstream inflammatory cascade (3)[3].

TSPO Modulation and Neurosteroidogenesis

The 18 kDa Translocator Protein (TSPO) is heavily upregulated in activated glial cells during neuroinflammation. Isoquinoline-3-carboxamide derivatives, most notably PK11195 (1-(2-chlorophenyl-N-methyl-1-methylpropyl)-3-isoquinolinecarboxamide), act as high-affinity TSPO ligands. Binding to TSPO on the outer mitochondrial membrane induces the synthesis of neurosteroids (e.g., pregnenolone). These neurosteroids act as endogenous anti-inflammatory agents, significantly reducing the expression of cyclooxygenase-2 (COX-2) and iNOS in LPS-challenged cells (4)[4][5].

Quantitative Structure-Activity Relationship (SAR) & Biological Efficacy

To contextualize the therapeutic potential of these derivatives, the following table summarizes the quantitative efficacy of key isoquinolinecarboxamides across different inflammatory targets:

Compound / Derivative ClassPrimary Target / PathwayIC₅₀ / Efficacy MetricKey Anti-Inflammatory Outcome
HSR1101 (Isoquinoline-1-carboxamide)MAPKs / NF-κBSignificant suppression at 10–50 µMAbated LPS-induced IL-6, TNF-α, NO, and cell migration in BV2 microglial cells[2].
Compound 5c (3,4-dihydroisoquinoline-2(1H)-carboxamide)STING Transmembrane DomainHuman STING: 44 nMMouse STING: 32 nMRobust in vivo efficacy against systemic inflammation and cisplatin-induced Acute Kidney Injury (AKI)[3].
PK11195 (Isoquinoline-3-carboxamide)TSPO (Mitochondrial Outer Membrane)44% decrease in iNOS at 25 µMReduced COX-2, iNOS, and NO levels via neurosteroidogenesis in LPS-treated BV2 cells[4].
Tesicam (Dioxoisoquinoline-4-carboxanilide)Undisclosed (Broad Anti-inflammatory)Potent in vivo effective doseSignificant reduction of carrageenin-induced edema in preclinical rat models (6)[6].

Experimental Methodologies & Protocols

As an application scientist, I emphasize that generating trustworthy pharmacological data requires protocols designed as self-validating systems. Every step must have a clear causality linked to the biological reality of the assay.

Protocol 1: In Vitro Evaluation of NF-κB/MAPK Inhibition (Microglial Model)

Rationale: BV2 immortalized murine microglial cells are utilized because they robustly express TLR4 and provide a high-throughput, biologically relevant proxy for neuroinflammation[2].

  • Step 1: Cell Synchronization. Seed BV2 cells at 5×104 cells/well in 96-well plates. Serum-starve the cells for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity, ensuring that subsequent MAPK phosphorylation signals are strictly stimulus-dependent and not background noise.

  • Step 2: Prophylactic Compound Treatment. Pre-treat cells with the isoquinolinecarboxamide derivative (e.g., HSR1101 at 1, 10, and 50 µM) for 1 hour.

    • Causality: A 1-hour pre-treatment allows for adequate intracellular accumulation and target engagement (e.g., kinase pocket binding) before the inflammatory cascade is triggered.

  • Step 3: Inflammatory Insult. Stimulate the cells with 100 ng/mL LPS for 24 hours.

    • Causality: This specific concentration is empirically determined to maximize iNOS/COX-2 expression without inducing acute apoptosis, preserving the integrity of the cytokine readout.

  • Step 4: Orthogonal Viability Counter-Screen (Critical Self-Validation). Perform an MTT assay on a parallel plate identically treated.

    • Causality: This proves that the observed reduction in pro-inflammatory mediators is due to true pharmacological inhibition of the NF-κB pathway, rather than an artifact of compound cytotoxicity.

  • Step 5: Mediator Quantification. Quantify NO accumulation in the supernatant using the Griess reagent, and measure TNF-α/IL-6 via ELISA.

Protocol 2: In Vivo STING Inhibitor Screening (Cisplatin-Induced AKI Model)

Rationale: Cisplatin induces severe tubular damage and cytosolic DNA leakage, potently activating the STING pathway. This makes it an ideal model to test 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors[3].

  • Step 1: Baseline Establishment. Acclimatize C57BL/6 mice for 7 days. Collect baseline serum samples to establish physiological norms.

  • Step 2: Therapeutic Dosing. Administer the STING inhibitor (e.g., Compound 5c at 10 mg/kg via intraperitoneal injection) 2 hours prior to cisplatin challenge.

    • Causality: IP administration ensures rapid systemic bioavailability, allowing the inhibitor to covalently occupy STING transmembrane domains before cytosolic DNA accumulation peaks.

  • Step 3: Cisplatin Challenge. Administer a single nephrotoxic dose of cisplatin (20 mg/kg, IP).

  • Step 4: Endpoint Biomarker Analysis. At 72 hours post-challenge, euthanize subjects and assess Blood Urea Nitrogen (BUN) and serum creatinine.

    • Causality: These functional biomarkers, combined with H&E histopathological staining of renal tissue, provide a definitive, multi-parametric validation of the compound's tissue-protective and anti-inflammatory efficacy.

Exp_Workflow Phase1 Phase 1: In Vitro Screening (BV2 Microglial Cells) Step1A LPS Stimulation (Induce Inflammation) Phase1->Step1A Step1B Compound Treatment (Dose-Response: 1-50 µM) Step1A->Step1B Step1C Quantify Mediators (ELISA: TNF-α, IL-6; Griess: NO) Step1B->Step1C Phase2 Phase 2: Mechanistic Validation (Protein & Gene Expression) Step1C->Phase2 Hit Selection Step2A Western Blotting (p-MAPKs, p-IκBα, iNOS, COX-2) Phase2->Step2A Step2B Immunofluorescence (NF-κB Nuclear Translocation) Phase2->Step2B Phase3 Phase 3: In Vivo Efficacy (Murine AKI / Systemic Inflammation) Step2A->Phase3 Lead Optimization Step2B->Phase3 Step3A Disease Induction (Cisplatin or STING Agonist) Phase3->Step3A Step3B Therapeutic Dosing (e.g., Compound 5c via IP) Step3A->Step3B Step3C Histopathology & Biomarkers (H&E Staining, Serum Cytokines) Step3B->Step3C

Figure 2: Multi-phase experimental workflow for validating anti-inflammatory isoquinoline derivatives.

Conclusion & Future Perspectives

Isoquinolinecarboxamide derivatives represent a highly tunable class of anti-inflammatory agents. By shifting functional groups around the core bicyclic scaffold, researchers can pivot from targeting microglial MAPKs/NF-κB pathways to antagonizing systemic STING activation or modulating mitochondrial TSPO receptors. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives to enhance blood-brain barrier penetration for neurodegenerative applications, or to ensure localized retention for acute organ injuries.

References

  • Source: PubMed (nih.gov)
  • Title: Discovery of 3,4-dihydroisoquinoline-2(1H)
  • Title: Buy Isoquinolinecarboxamide (EVT-256221)
  • Source: PubMed Central (nih.gov)
  • Source: ARPI (unipi.it)
  • Title: TESICAM - Inxight Drugs Source: NCATS URL

Sources

Exploratory

Engineering the Isoquinolinecarboxamide Scaffold: A Technical Guide to Target-Directed Medicinal Chemistry

Executive Summary The isoquinolinecarboxamide framework—a bicyclic aromatic isoquinoline fused with a versatile carboxamide moiety—represents a privileged scaffold in modern drug discovery. Its planar geometry facilitate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolinecarboxamide framework—a bicyclic aromatic isoquinoline fused with a versatile carboxamide moiety—represents a privileged scaffold in modern drug discovery. Its planar geometry facilitates robust π−π stacking interactions with hydrophobic protein pockets, while the carboxamide group serves as a highly tunable, directional hydrogen-bond donor and acceptor axis 1[1]. This technical guide deconstructs the structure-activity relationships (SAR), synthetic workflows, and target-specific optimizations of isoquinolinecarboxamides, focusing on their roles as Translocator Protein (TSPO) ligands, Kappa Opioid Receptor (KOR) antagonists, and Matrix Metalloproteinase (MMP) inhibitors.

Structural Biology & Pharmacophore Mechanics

The Causality of Scaffold Design

Translocator Protein (TSPO) Targeting

The prototypical TSPO ligand, PK 11195, is a synthetic isoquinoline-3-carboxamide derivative. The structural causality of its high affinity lies in the 1-(2-chlorophenyl) substitution. The ortho-chlorine atom induces a severe steric clash that forces the phenyl ring out of the isoquinoline plane. This orthogonal 3D conformation is perfectly complementary to the lipophilic binding pocket of the 18-kDa TSPO transmembrane protein 2[2]. Furthermore, the tertiary amide at the 3-position restricts bond rotation, minimizing the entropic penalty upon binding2[2]. A critical challenge in TSPO drug development is the human A147T polymorphism, which alters the binding pocket's topology. Scaffold hopping and aliphatic/aromatic modifications to the carboxamide nitrogen are actively employed to engineer derivatives that maintain high affinity across both wild-type and mutated TSPO variants 3[3].

Kappa Opioid Receptor (KOR) Antagonism

JDTic represents a breakthrough as the first highly potent and selective KOR antagonist derived from a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine linked to a 1,2,3,4-tetrahydro-3-isoquinolinecarboxamide 4[4]. The tetrahydroisoquinoline-3-carboxamide acts as an "address" moiety, directing the "message" (the piperidine core) specifically to the KOR over mu ( μ ) and delta ( δ ) receptors. The saturation of the isoquinoline ring (tetrahydro state) alters the spatial trajectory of the carboxamide, optimizing hydrogen bonding with KOR-specific residues and achieving sub-nanomolar affinity ( Ki​ = 0.006 nM) 5[5].

Matrix Metalloproteinase (MMP) Inhibition

In MMP-8 Inhibitor I, the 1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold is functionalized with an N-hydroxy group (forming a hydroxamic acid) and a methoxyphenylsulfonyl moiety 6[6]. The causality here is strictly bidentate: the hydroxamic acid strongly chelates the catalytic zinc ion ( Zn2+ ) in the MMP active site, while the bulky sulfonyl group occupies the deep S1' specificity pocket, conferring high selectivity for MMP-8 ( IC50​ = 4 nM) over other metalloproteinases 6[6].

Quantitative Pharmacological Profiling

The versatility of the isoquinolinecarboxamide core allows it to be tuned for vastly different biological targets. Table 1 summarizes the quantitative data of key derivatives.

Table 1: Pharmacological profiles of key isoquinolinecarboxamide derivatives

CompoundTargetBinding AffinityPrimary IndicationKey Structural Feature
PK 11195 TSPO (18 kDa)High Affinity (nM range)Neuroinflammation Imaging1-(2-chlorophenyl) substitution, tertiary 3-carboxamide
JDTic Kappa Opioid Receptor Ki​ = 0.006 nMAddiction / Depressiontrans-3,4-dimethylpiperidine linked to tetrahydroisoquinoline
MMP-8 Inhibitor I Matrix Metalloproteinase-8 IC50​ = 4 nMTissue RemodelingN-hydroxy (hydroxamic acid) carboxamide, sulfonyl group

Mechanistic Visualization

The following diagram illustrates the logical progression of isoquinolinecarboxamide scaffold diversification and target-specific screening workflows.

Isoquinoline_Workflow Start Isoquinoline Core Selection PdCat Pd-Catalyzed Aminocarbonylation Start->PdCat CO, Amines Deriv Isoquinolinecarboxamide Library PdCat->Deriv Diversification TSPO TSPO Binding Assay (Radioligand) Deriv->TSPO C3-Carboxamides KOR KOR Functional Assay ([35S]GTPγS) Deriv->KOR Tetrahydro-C3-amides Lead1 PK 11195 Analogs (Neuroinflammation) TSPO->Lead1 High Affinity Lead2 JDTic Analogs (Addiction Therapy) KOR->Lead2 Antagonism

Workflow for the synthesis and pharmacological screening of isoquinolinecarboxamide scaffolds.

Validated Experimental Workflows

Protocol 1: Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation

Causality of Choice: Traditional amide synthesis requires the formation of harsh acyl chlorides from carboxylic acids, which often degrades sensitive functional groups. Palladium-catalyzed aminocarbonylation allows for late-stage functionalization directly from halo-isoquinolines using carbon monoxide and diverse amines. For sterically hindered amines, the bidentate XantPhos ligand is used because it forces a cis-coordination geometry on the palladium center, drastically accelerating the reductive elimination step to form the amide bond 7[7].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube under an inert atmosphere, combine the halo-isoquinoline (1.0 equiv), the desired amine (1.5 equiv), Pd(OAc)2​ (5 mol%), XantPhos (5 mol%), and an organic base (e.g., Et3​N , 2.0 equiv) in a biomass-derived solvent like γ -valerolactone (GVL).

  • Carbonylation: Purge the vessel with Carbon Monoxide (CO) gas three times, then inflate a CO balloon to maintain atmospheric pressure.

  • Heating: Stir the reaction mixture at 50 °C for 8–24 hours depending on the steric bulk of the amine.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

  • Self-Validation Checkpoint: Perform 13C NMR spectroscopy on the purified product. The reaction is validated by the appearance of a distinct amide carbonyl carbon peak at approximately δ 165–168 ppm, confirming successful carbon monoxide insertion.

Protocol 2: [35S]GTPγS Binding Assay for KOR Functional Antagonism

Causality of Choice: Simple radioligand binding assays only measure receptor affinity ( Ki​ ) and cannot distinguish between agonists and antagonists. The [35S]GTPγS assay measures actual G-protein activation by quantifying the binding of non-hydrolyzable GTP analogs. Furthermore, GDP is added in excess to occupy basal G-protein nucleotide binding sites, ensuring that only receptor-mediated (agonist-stimulated) exchange of GDP for [35S]GTPγS is measured, drastically improving the signal-to-noise ratio 5[5].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing cloned human KOR and suspend them in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 100 mM NaCl, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine membrane proteins (10-20 μg /well), 30 μM GDP, 0.1 nM [35S]GTPγS , and varying concentrations of the isoquinolinecarboxamide test compound.

  • Agonist Challenge: Introduce a reference KOR agonist (e.g., U50,488) at its EC80​ concentration to stimulate G-protein activation. Incubate for 60 minutes at 30 °C.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash extensively with cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validation Checkpoint: Before testing the antagonist, ensure the reference agonist (U50,488) produces a robust, dose-dependent increase in [35S]GTPγS binding (at least 2-3 fold over basal levels). The test compound's efficacy is validated if it produces a rightward shift in the agonist's dose-response curve, allowing the calculation of the functional antagonist equilibrium constant ( Ke​ ).

References

  • Insight into structural features of TSPO: implications for drug development - PMC.8

  • Buy Isoquinolinecarboxamide (EVT-256221) | 914291-63-7 - EvitaChem. 1

  • PK 11195 - Grokipedia. 2

  • PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution on A147T TSPO discrimination - PMC. 3

  • Identification of the First trans-(3R,4R)- Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity | Scilit. 4

  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist... - ACS Publications. 5

  • CAS 236403-25-1: 3-Isoquinolinecarboxamide,1,2,3,4-tetrahydro-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl]-, (3R)- - CymitQuimica. 6

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI. 7

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Substituted Isoquinolinecarboxamides in Drug Discovery

Introduction The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1] The carboxamide functional group, when appended to this scaffold, provides a versatile handle for synthetic modification and introduces key hydrogen bonding features that are critical for molecular recognition at biological targets. However, the journey of a drug molecule from administration to its site of action is fraught with challenges, governed by a complex interplay of its physicochemical properties.[2][3] For substituted isoquinolinecarboxamides, understanding and optimizing these properties is paramount to achieving therapeutic success.

This guide provides an in-depth exploration of the core physicochemical properties of substituted isoquinolinecarboxamides, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into how structural modifications—the strategic placement of substituents—can be used to modulate these properties to enhance a compound's drug-like characteristics, including its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Section 1: Lipophilicity (logP/logD) - The Gatekeeper of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[2][][7] It is most commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.

Causality and Strategic Modulation:

For isoquinolinecarboxamides, the overall lipophilicity is a balance between the hydrophobic bicyclic aromatic core and the polar carboxamide group. Substituents play a pivotal role in tuning this balance:

  • Increasing Lipophilicity: Introducing alkyl or aryl groups, particularly on the isoquinoline ring or the carboxamide nitrogen, will generally increase logP. Halogen substituents (F, Cl, Br, I) also contribute to increased lipophilicity.

  • Decreasing Lipophilicity: Incorporating polar functional groups, such as hydroxyls, amines, or carboxylic acids, will decrease logP. These groups enhance interactions with the aqueous phase.

An optimal lipophilicity range is often sought; too high a value can lead to poor aqueous solubility, increased metabolic clearance, and toxicity, while a value that is too low can hinder membrane permeability.[7][8]

Experimental Protocol: High-Throughput logD7.4 Determination by HPLC

This method is favored in early discovery for its speed and low sample consumption compared to the traditional shake-flask method.

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. The stronger the interaction with the non-polar stationary phase, the longer the retention time and the higher the logD.

Step-by-Step Methodology:

  • Standard Preparation: A set of well-characterized compounds with known logD7.4 values are prepared in a suitable solvent (e.g., DMSO) to create a calibration curve.

  • Sample Preparation: Test isoquinolinecarboxamide derivatives are dissolved in DMSO to a stock concentration of 10 mM.

  • Working Solution: A small aliquot of the stock is diluted in a 1:1 mixture of acetonitrile and phosphate-buffered saline (PBS) at pH 7.4.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both buffered to pH 7.4).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength where the compounds absorb.

  • Data Analysis: The retention times of the standards are plotted against their known logD7.4 values to generate a linear calibration curve. The logD7.4 of the test compounds are then calculated from their retention times using this curve.

Self-Validation: The protocol's validity is ensured by running the standard compounds with each batch of test compounds. The correlation coefficient (R²) of the calibration curve should be >0.95. A quality control (QC) standard with a known logD7.4 should also be included, with its calculated value falling within an acceptable range of the known value.

Visualization of Experimental Workflow:

HPLC_logD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards 1. Prepare Standards (Known logD) WorkingSol 3. Dilute in ACN/PBS (pH 7.4) Standards->WorkingSol Samples 2. Prepare Samples (Isoquinolinecarboxamides) Samples->WorkingSol HPLC 4. Inject onto C18 HPLC System WorkingSol->HPLC Detect 5. Detect by UV & Record Retention Time (RT) HPLC->Detect CalCurve 6. Plot RT vs. logD for Standards Detect->CalCurve CalcLogD 7. Calculate Sample logD from its RT CalCurve->CalcLogD pKa_Titration_Workflow cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter & Titrator PrepareSample 2. Dissolve Compound in Co-Solvent/KCl Calibrate->PrepareSample AcidTit 3. Titrate with HCl (Protonate) PrepareSample->AcidTit BaseTit 4. Back-titrate with NaOH (Record pH vs. Volume) AcidTit->BaseTit PlotCurve 5. Plot Titration Curve (pH vs. Volume) BaseTit->PlotCurve CalcPKa 6. Determine pKa from Inflection Point PlotCurve->CalcPKa

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Aqueous Solubility - A Prerequisite for Absorption

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. [7][8]Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. [8][9] Causality and Strategic Modulation:

The solubility of isoquinolinecarboxamides is influenced by several factors:

  • Lipophilicity: Generally, as lipophilicity increases, aqueous solubility decreases.

  • Ionization: The ionized (protonated) form of the basic isoquinoline is significantly more soluble than the neutral form. Therefore, compounds with a higher pKa will have greater solubility in the acidic environment of the stomach.

  • Crystal Packing: The strength of the crystal lattice, influenced by intermolecular interactions like hydrogen bonding from the carboxamide group, affects the energy required to dissolve the solid. Different polymorphs can exhibit different solubilities. [9] Strategies to improve solubility include introducing polar groups, reducing lipophilicity, and formulating the drug as a salt to take advantage of the higher solubility of the ionized form. [8]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This assay provides an early assessment of a compound's solubility from a DMSO stock, which is relevant to many in vitro screening cascades.

Principle: A concentrated DMSO solution of the compound is added to an aqueous buffer. The concentration of the compound remaining in solution after a period of equilibration and removal of any precipitate is measured.

Step-by-Step Methodology:

  • Sample Preparation: A 10 mM stock solution of the isoquinolinecarboxamide in DMSO is prepared in a 96-well plate.

  • Dilution: The DMSO stock is added to a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%. The plate is shaken for 1-2 hours at room temperature.

  • Precipitate Removal: The plate is centrifuged or filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound in the supernatant is determined. This is typically done by HPLC-UV or LC-MS/MS by comparing the peak area to a standard curve prepared by serial dilution of the original DMSO stock.

  • Data Analysis: The kinetic solubility is reported as the measured concentration in the supernatant (e.g., in µM).

Self-Validation: High and low solubility control compounds are included in each assay plate. The final DMSO concentration must be kept low and consistent, as it can artificially inflate solubility measurements.

Visualization of Experimental Workflow:

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Quantification Stock 1. Prepare 10 mM DMSO Stock Dilute 2. Add Stock to Aqueous Buffer (pH 7.4) Stock->Dilute Equilibrate 3. Shake for 1-2h to Equilibrate Dilute->Equilibrate Filter 4. Filter or Centrifuge to Remove Precipitate Equilibrate->Filter Analyze 5. Analyze Supernatant by LC-MS/MS Filter->Analyze Quantify 6. Quantify vs. Standard Curve Analyze->Quantify Report 7. Report Solubility (µM) Quantify->Report

Caption: Kinetic solubility assay workflow.

Section 4: Structure-Property Relationship (SPR) Summary

The true power of medicinal chemistry lies in understanding the relationships between structural changes and their impact on multiple physicochemical properties simultaneously. [5][10][11]The table below summarizes the expected effects of common substituents on the isoquinolinecarboxamide scaffold.

Substituent TypePositionEffect on logDEffect on pKaEffect on SolubilityRationale
Alkyl (e.g., -CH₃) Isoquinoline RingIncreaseIncrease (Slight)DecreaseIncreases lipophilicity and is weakly electron-donating.
Methoxy (e.g., -OCH₃) Isoquinoline RingNo major changeIncreaseVariableElectron-donating effect increases basicity. Polar oxygen can aid solvation but is often offset by increased molecular size.
Halogen (e.g., -Cl) Isoquinoline RingIncreaseDecreaseDecreaseIncreases lipophilicity and is electron-withdrawing, reducing the basicity of the isoquinoline nitrogen.
Hydroxyl (e.g., -OH) Isoquinoline RingDecreaseDecreaseIncreaseActs as a hydrogen bond donor/acceptor, increasing polarity. It is also weakly electron-withdrawing.
Basic Amine (e.g., -N(CH₃)₂) On a side chainDecrease (at pH 7.4)Adds a second pKaIncreaseThe added basic center will be protonated at physiological pH, significantly increasing aqueous solubility.

Multi-Parameter Optimization:

It is crucial to recognize that optimizing one property can negatively affect another. For example, adding a basic amine to improve solubility will also increase the overall basicity and molecular weight. [12]Successful drug design involves a balancing act, making iterative changes and measuring their effects on the complete profile of the molecule to achieve an optimal balance of properties for the desired therapeutic application. [2]

Conclusion

The physicochemical properties of substituted isoquinolinecarboxamides are not merely abstract parameters but are fundamental drivers of a compound's biological performance. Lipophilicity, ionization, and solubility are interconnected properties that must be carefully balanced through strategic synthetic modification. By employing robust, high-throughput assays and understanding the underlying structure-property relationships, researchers can rationally design and optimize isoquinolinecarboxamide-based drug candidates, increasing their probability of success in the complex journey from the laboratory to the clinic.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table . (2022). Drug Hunter. [Link]

  • Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2007). The pKa Distribution of Drugs: Application to Drug Discovery . Perspectives in Medicinal Chemistry. [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development . AZoLifeSciences. [Link]

  • Lipophilicity & Solubility . Creative Bioarray. [Link]

  • Leonetti, F., et al. (2024). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance . MDPI. [Link]

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Exploratory

Introduction: The Convergence of a Privileged Scaffold and Advanced Molecular Imaging

An In-Depth Technical Guide: Isoquinolinecarboxamide Derivatives as Potential PET Imaging Agents This guide provides a comprehensive overview of the development of isoquinolinecarboxamide derivatives as radioligands for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Isoquinolinecarboxamide Derivatives as Potential PET Imaging Agents

This guide provides a comprehensive overview of the development of isoquinolinecarboxamide derivatives as radioligands for Positron Emission Tomography (PET). We will delve into the rationale for target selection, detailed synthetic and radiolabeling protocols, and the methodologies for preclinical evaluation, grounding our discussion in field-proven insights and established scientific principles.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that allows for the quantitative assessment of biological processes in vivo.[1][2] The power of PET lies in its ability to trace the biodistribution of molecules labeled with positron-emitting radionuclides, providing critical information for drug development, disease diagnosis, and treatment monitoring.[2][3]

Within the vast landscape of medicinal chemistry, the isoquinolinecarboxamide framework stands out as a "privileged structure," forming the core of numerous biologically active compounds.[4] Its rigid, well-defined geometry allows for precise interaction with biological targets. This inherent activity has made the isoquinolinecarboxamide scaffold a fertile ground for the development of novel PET radiotracers, particularly for imaging key biomarkers in neurology and oncology, such as the Translocator Protein (TSPO) and Poly(ADP-ribose) Polymerase (PARP).[5][6][7]

This document serves as a technical guide for researchers and drug development professionals, outlining the critical steps and considerations in transforming an isoquinolinecarboxamide derivative from a chemical concept into a viable PET imaging agent.

Chapter 1: Target Selection and Rationale

The success of a PET tracer is fundamentally linked to the biological relevance of its target. For isoquinolinecarboxamides, two targets have garnered significant attention: TSPO for neuroinflammation and PARP for oncology.

The Translocator Protein (TSPO): A Window into Neuroinflammation

The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a mitochondrial outer membrane protein.[1][6] In the central nervous system (CNS), TSPO is expressed at low levels under normal physiological conditions.[1] However, its expression is dramatically upregulated in activated microglia and astrocytes in response to neuronal injury or inflammation.[5][6] This upregulation makes TSPO an exceptional biomarker for tracking neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[1][5][6]

The first-generation and most widely studied TSPO PET ligand is -PK11195, an isoquinolinecarboxamide derivative.[5][6] While instrumental in validating TSPO as a target, its limitations, such as high non-specific binding and a challenging pharmacokinetic profile, have spurred the development of second and third-generation tracers, many of which retain the core isoquinolinecarboxamide scaffold.

TSPO_Mechanism cluster_0 Healthy Brain cluster_1 Diseased Brain (Neuroinflammation) Resting_Microglia Resting Microglia Low_TSPO Low TSPO Expression Resting_Microglia->Low_TSPO Basal State Activated_Microglia Activated Microglia High_TSPO High TSPO Expression Activated_Microglia->High_TSPO Upregulation PET_Signal Quantitative PET Signal High_TSPO->PET_Signal Generates Neuronal_Injury Neuronal Injury/ Pathology Neuronal_Injury->Activated_Microglia Triggers Activation PET_Tracer Isoquinolinecarboxamide PET Tracer (e.g., [11C]PK11195) PET_Tracer->High_TSPO Binds to Target

Caption: Role of TSPO in neuroinflammation and its detection by PET.

Poly(ADP-ribose) Polymerase (PARP): Imaging DNA Damage Repair

PARP, particularly PARP-1, is a family of nuclear enzymes critical for repairing single-strand DNA breaks.[7] Many cancer cells, especially those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), become heavily reliant on PARP for survival. Inhibiting PARP in these cells leads to a phenomenon known as "synthetic lethality," causing catastrophic DNA damage and cell death.[7]

PET imaging of PARP expression can provide invaluable information for patient stratification, assessing target engagement of PARP inhibitor drugs, and monitoring therapeutic response.[3][7] Several PARP-targeting PET tracers have been developed based on the structures of known inhibitors, and the isoquinolinecarboxamide scaffold is a viable core for designing new, potent ligands.[8]

Chapter 2: Synthesis of Isoquinolinecarboxamide Precursors

The journey to a PET tracer begins with the non-radioactive or "cold" compound and its corresponding precursor for radiolabeling. A robust and scalable synthesis is paramount. Palladium-catalyzed aminocarbonylation has emerged as a powerful method for constructing the core amide bond.[4]

Expert Insight: Catalyst Selection

The choice of phosphine ligand in palladium catalysis is critical and depends on the nucleophilicity of the amine. For simple primary and secondary alkylamines, a monodentate ligand like triphenylphosphine (PPh₃) is often sufficient. However, for less reactive amines, such as anilines or amino acid esters, a bidentate ligand like XantPhos is required to achieve high conversion and yield by promoting the reductive elimination step.[4]

Detailed Protocol: Palladium-Catalyzed Synthesis of an Isoquinoline-1-Carboxamide[4]
  • Equipment & Reagents:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Phosphine ligand (e.g., PPh₃ or XantPhos)

    • 1-chloroisoquinoline (starting material)

    • Desired amine (nucleophile)

    • Carbon monoxide (CO) source (balloon or cylinder)

    • Anhydrous solvent (e.g., DMF)

    • Base (e.g., triethylamine, Et₃N)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-chloroisoquinoline (1.0 mmol), Pd(OAc)₂ (2 mol%), and the appropriate phosphine ligand (4-8 mol%).

    • Add the anhydrous solvent (5 mL) and the amine (1.2 mmol), followed by the base (1.5 mmol).

    • Purge the flask with CO gas and maintain a CO atmosphere (e.g., using a balloon).

    • Heat the reaction mixture to the specified temperature (e.g., 50-100 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product using silica gel column chromatography.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This self-validating step ensures the identity of the material that will be used as a reference standard for the subsequent radiolabeled compound.

Chapter 3: Radiolabeling Strategies

The introduction of a short-lived positron-emitting isotope is the defining step in creating a PET tracer. The choice between Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) is a critical decision driven by the target's biology, the required synthesis time, and logistical considerations.[1]

Carbon-11 Labeling via N-Methylation

Carbon-11 is often used for initial tracer development due to its relatively straightforward chemistry. The most common method involves methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Detailed Protocol: Synthesis of a [¹¹C]Methylated Isoquinolinecarboxamide[9][10]
  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]methane, which is then iodinated to form [¹¹C]CH₃I`. This process is typically automated.

  • Radiolabeling:

    • Trap the gaseous [¹¹C]CH₃I in a solution of the desmethyl isoquinolinecarboxamide precursor (0.5-1.0 mg) and a base (e.g., NaOH, K₂CO₃, or TBAOH) in a suitable solvent (e.g., DMF, DMSO) in a sealed vial.

    • Heat the reaction vial at an elevated temperature (e.g., 80-120 °C) for 3-5 minutes.

  • Purification:

    • Quench the reaction with a mobile phase mixture.

    • Inject the entire reaction mixture onto a semi-preparative HPLC system to isolate the radiolabeled product from the precursor and other impurities.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Remove the organic solvent under a stream of nitrogen with gentle heating.

    • Reformulate the tracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) and pass it through a 0.22 µm sterile filter for quality control and in vivo use.

Fluorine-18 Labeling via Nucleophilic Substitution

Fluorine-18's longer half-life allows for more complex syntheses and distribution to facilities without a cyclotron.[9] Nucleophilic substitution is the most common approach, but it requires anhydrous conditions and the use of a phase-transfer catalyst to activate the [¹⁸F]fluoride.[3][10]

Expert Insight: Activating the [¹⁸F]Fluoride

Cyclotron-produced [¹⁸F]fluoride is delivered in [`¹⁸O]water and is a poor nucleophile. To enhance its reactivity, it must be converted into a "naked" or un-solvated form. This is achieved by forming a complex with a potassium ion and a cryptand, typically Kryptofix 2.2.2 (K₂₂₂), followed by azeotropic drying with acetonitrile to remove all traces of water.[10]

Detailed Protocol: Synthesis of an [¹⁸F]Fluoroalkylated Isoquinolinecarboxamide[13]
  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [`¹⁸F]F⁻ with a solution of K₂CO₃ and K₂₂₂ into a reaction vessel.

    • Azeotropically dry the mixture by heating under vacuum with additions of acetonitrile until completely anhydrous.

  • Radiolabeling:

    • Add a solution of the precursor bearing a good leaving group (e.g., tosylate, mesylate, or nosylate) (1-5 mg) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMSO).

    • Heat the sealed reaction vessel at 80-150 °C for 10-20 minutes.

  • Purification & Formulation:

    • Follow the same HPLC purification and formulation steps as described for the ¹¹C-labeling protocol. The longer half-life of ¹⁸F allows for more time for these critical quality control steps.

Radiosynthesis_Workflow cluster_F18 [¹⁸F] Synthesis cluster_C11 [¹¹C] Synthesis F18_Cyclotron [¹⁸F]Fluoride in [¹⁸O]H₂O (from Cyclotron) F18_Activate Activation (K₂₂₂/K₂CO₃, Drying) F18_Cyclotron->F18_Activate F18_Label Nucleophilic Substitution (Precursor + Heat) F18_Activate->F18_Label Purify Semi-Prep HPLC Purification F18_Label->Purify C11_Cyclotron [¹¹C]CO₂ (from Cyclotron) C11_Synthons Synthon Production (e.g., [¹¹C]CH₃I) C11_Cyclotron->C11_Synthons C11_Label Methylation (Precursor + Heat) C11_Synthons->C11_Label C11_Label->Purify Formulate Formulation (Sterile Filtration) Purify->Formulate QC Quality Control (RC Purity, Molar Activity) Formulate->QC Final Injectable Radiotracer QC->Final

Caption: General automated workflow for ¹¹C and ¹⁸F radiolabeling.

Chapter 4: Preclinical Evaluation: In Vitro Characterization

Before advancing to in vivo studies, a candidate tracer must undergo rigorous in vitro characterization to validate its binding properties and stability.

Binding Affinity and Selectivity

The binding affinity (Ki) and selectivity are the most critical parameters. A high affinity (low nanomolar or sub-nanomolar Ki) is required for the tracer to bind effectively at the low concentrations used in PET studies.[2]

Detailed Protocol: Competitive Radioligand Binding Assay[13]
  • Tissue Preparation: Homogenize tissue known to express the target (e.g., rat kidney for TSPO) and prepare mitochondrial membranes via differential centrifugation.

  • Assay Setup: In a 96-well plate, incubate the tissue preparation with a fixed concentration of a known high-affinity radioligand (e.g., [³H]PK11195).

  • Competition: Add increasing concentrations of the non-radiolabeled isoquinolinecarboxamide test compound.

  • Incubation & Separation: Incubate to allow binding to reach equilibrium. Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Autoradiography

This technique provides a visual confirmation of the tracer's binding distribution in tissue sections, which should correlate with the known distribution of the target.

Detailed Protocol: In Vitro Autoradiography[14][15]
  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of tissue from relevant animal models or post-mortem human brain.

  • Incubation: Incubate the slides with a low nanomolar concentration of the radiolabeled isoquinolinecarboxamide derivative. For specificity assessment, co-incubate an adjacent set of slides with an excess of a known non-radioactive blocker (e.g., cold PK11195 for TSPO).

  • Washing: Wash the slides in cold buffer to remove non-specifically bound tracer.

  • Imaging: Expose the dried slides to a phosphor imaging plate or digital autoradiography system.

  • Analysis: Quantify the signal intensity in different regions of interest. Specific binding is determined by subtracting the signal in the blocked tissue from the total binding signal.

Key In Vitro Parameters for a Promising PET Tracer Candidate
ParameterDesired ValueRationale
Binding Affinity (Ki) < 10 nMEnsures sufficient target binding at tracer concentrations.
Lipophilicity (LogD₇.₄) 1.5 - 3.5Balances BBB penetration with low non-specific binding.
Plasma Stability > 95% stable at 60 minEnsures the signal comes from the parent tracer, not radiometabolites.
Target Selectivity > 50-fold vs. off-targetsMinimizes confounding signals from unintended binding sites.

Chapter 5: Preclinical Evaluation: In Vivo Imaging

In vivo studies in animal models are the ultimate test of a tracer's utility, providing data on its pharmacokinetics, target engagement, and specificity in a living system.

InVivo_Workflow cluster_model Disease Model cluster_imaging PET/CT Imaging cluster_analysis Post-Imaging Analysis Model_Prep Animal Preparation (e.g., QA Lesion, Tumor Xenograft) Anesthesia Anesthesia Model_Prep->Anesthesia Tracer_Admin Radiotracer Injection (Tail Vein) Anesthesia->Tracer_Admin Dynamic_Scan Dynamic PET Scan (e.g., 0-90 min) Tracer_Admin->Dynamic_Scan CT_Scan CT Scan (Anatomical Reference) Dynamic_Scan->CT_Scan Image_Recon Image Reconstruction CT_Scan->Image_Recon Final_Data Quantitative Data (%ID/g, SUV, BP) Image_Recon->Final_Data Blocking Blocking Study (Pre-dose with cold ligand) Blocking->Final_Data Confirms Specificity Biodist Ex Vivo Biodistribution (Organ Harvesting & Gamma Counting) Biodist->Final_Data Validates PET Data Metabolism Metabolite Analysis (Blood/Brain Sampling) Metabolism->Final_Data Informs Modeling

Caption: Workflow for in vivo preclinical evaluation of a PET tracer.

Detailed Protocol: Dynamic PET/CT Imaging in a Rodent Model[10][16]
  • Animal Model: Use an appropriate disease model. For TSPO imaging, this could be a rat with a unilateral quinolinic acid-induced striatal lesion to create a region of focal neuroinflammation.[11] For PARP, a mouse with a subcutaneous tumor xenograft expressing high levels of PARP is suitable.[7]

  • Preparation: Anesthetize the animal and place it on the scanner bed. A tail vein catheter should be placed for tracer injection.

  • Tracer Administration: Administer a bolus injection of the formulated radiotracer (e.g., 5-10 MBq) via the tail vein catheter at the start of the PET acquisition.

  • Image Acquisition: Perform a dynamic scan for 60-90 minutes, collecting data in time frames of increasing duration (e.g., 4x15s, 4x60s, 11x300s). Following the PET scan, acquire a CT scan for attenuation correction and anatomical co-registration.

  • Blocking Study: To demonstrate target-specific binding, a separate cohort of animals is pre-treated with a high dose of a non-radiolabeled blocker (e.g., 1-5 mg/kg of cold PK11195) 5-15 minutes before injecting the radiotracer. A significant reduction in tracer uptake in the target region compared to the baseline scan confirms specificity.

  • Image Analysis: Reconstruct the dynamic PET data. Draw regions of interest (ROIs) on the target tissue (e.g., lesioned striatum, tumor) and a reference tissue (e.g., contralateral striatum, muscle). Generate time-activity curves (TACs) showing tracer concentration over time.

Ex Vivo Biodistribution

This procedure provides a gold-standard quantification of tracer uptake in various organs and serves to validate the PET imaging data.

Detailed Protocol: Organ Dissection and Gamma Counting[17][18]
  • Injection: Inject a known amount of radioactivity into a cohort of animals.

  • Sacrifice: At a predetermined time point post-injection (e.g., 30, 60, or 90 minutes), humanely sacrifice the animals.

  • Dissection: Rapidly dissect key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, tumor).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, alongside standards prepared from the injectate.

  • Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Example Biodistribution Data for a Hypothetical [¹⁸F]Isoquinolinecarboxamide Tracer
OrganUptake at 30 min (%ID/g)Uptake at 60 min (%ID/g)
Tumor 3.5 ± 0.4 3.1 ± 0.3
Blood1.1 ± 0.20.6 ± 0.1
Muscle0.8 ± 0.10.5 ± 0.1
Liver4.5 ± 0.63.8 ± 0.5
Kidneys2.1 ± 0.31.5 ± 0.2
Brain (Healthy)0.2 ± 0.050.1 ± 0.03
Tumor/Muscle Ratio 4.4 6.2

Conclusion and Future Directions

The isoquinolinecarboxamide scaffold has proven to be a remarkably versatile platform for the development of PET imaging agents. Tracers targeting TSPO have been instrumental in advancing our understanding of in vivo neuroinflammation, while emerging PARP-targeted agents hold promise for personalizing oncology treatment.

The future of this field lies in refining the properties of these molecules. Key challenges include:

  • Overcoming Genetic Confounds: The utility of some second-generation TSPO tracers is complicated by a common single nucleotide polymorphism (rs6971) in the TSPO gene, which affects tracer binding.[12] Developing tracers that are insensitive to this polymorphism is a high priority.

  • Improving Pharmacokinetics: Achieving an optimal balance of blood-brain barrier penetration (for CNS targets) and rapid clearance of non-specific binding remains a central goal to improve signal-to-noise ratios.

  • Exploring New Targets: The successful application of the isoquinolinecarboxamide scaffold to TSPO and PARP suggests it could be adapted for other important biological targets, expanding the diagnostic reach of PET imaging.

By integrating rational drug design, robust synthetic chemistry, and rigorous preclinical evaluation, researchers can continue to unlock the potential of isoquinolinecarboxamide derivatives, creating powerful new tools to visualize disease and guide therapeutic decisions.

References

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  • Liu, H., et al. (2023). PET imaging of PARP expression using 68Ga-labelled inhibitors. European Journal of Nuclear Medicine and Molecular Imaging.
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Protocols & Analytical Methods

Method

Protocol for the Evaluation of Isoquinolinecarboxamides in Animal Models of Inflammation

Target Audience: Researchers, scientists, and drug development professionals. Application: Preclinical evaluation of neuroinflammation, target engagement, and immunomodulation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Preclinical evaluation of neuroinflammation, target engagement, and immunomodulation.

Mechanistic Rationale: The TSPO Axis

Isoquinolinecarboxamides, most notably the prototypical ligand PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide), are high-affinity ligands for the 18 kDa Translocator Protein (TSPO) [1]. Historically known as the peripheral benzodiazepine receptor, TSPO is primarily localized on the outer mitochondrial membrane.

Under healthy physiological conditions, TSPO expression in the central nervous system (CNS) is minimal. However, in response to brain injury, neurodegenerative diseases, or systemic immune challenges, TSPO is drastically upregulated in activated microglia and reactive astrocytes[2]. This makes TSPO not only a highly sensitive biomarker for active gliosis and neuroinflammation but also a therapeutic target.

Binding of isoquinolinecarboxamides to TSPO triggers a self-validating immunomodulatory cascade:

  • Mitochondrial Stabilization: It counteracts the loss of mitochondrial membrane potential ( ΔΨm​ ) and suppresses the generation of pathological reactive oxygen species (ROS)[3].

  • Inflammasome Inhibition: Reduced ROS and altered cholesterol transport inhibit the assembly of the NLRP3 inflammasome complex[4].

  • Cytokine Attenuation: This prevents Caspase-1 activation, directly impairing the maturation and release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6[4].

TSPO_Pathway Ligand Isoquinolinecarboxamide (e.g., PK11195) Receptor TSPO Receptor (Outer Mitochondrial Membrane) Ligand->Receptor High Affinity Binding Mito Mitochondrial Stabilization (Decreased ROS, Maintained ΔΨm) Receptor->Mito Structural Conformation Inflammasome Inhibition of NLRP3 Inflammasome Assembly Mito->Inflammasome Reduced Oxidative Stress Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Inflammasome->Cytokines Decreased Caspase-1 Cleavage

TSPO-mediated anti-inflammatory signaling pathway of isoquinolinecarboxamides.

Experimental Design & Causality

To rigorously evaluate the efficacy of a novel isoquinolinecarboxamide, the experimental design must isolate the compound's direct effects on microglia from systemic noise. We utilize the Lipopolysaccharide (LPS)-induced neuroinflammation model in C57BL/6 mice.

  • Formulation Causality: Isoquinolinecarboxamides are notoriously lipophilic. Poor formulation leads to precipitation in the peritoneal cavity, resulting in false negatives. We utilize a DMSO/Tween-80/Saline microemulsion to ensure systemic bioavailability and CNS penetrance.

  • Prophylactic Timing: Dosing occurs 72 hours prior to the LPS challenge. This preemptively occupies TSPO receptors, ensuring target engagement is achieved before the acute phase of microglial activation begins.

  • Self-Validating Readouts: We pair in vivo [11C]PK11195 Positron Emission Tomography (PET) imaging (to prove spatial target engagement and microglial suppression)[1] with ex vivo Magnetic-Activated Cell Sorting (MACS)[5]. MACS isolates CD11b+ microglia, preventing the dilution of cytokine signals by quiescent neuronal tissue.

Workflow A Day 1-3: Compound Admin (i.p. injection) B Day 3: LPS Challenge (Neuroinflammation) A->B C Day 4: [11C]PK11195 PET Imaging B->C D Day 4 Post-PET: MACS Isolation & Cytokine Assay C->D

In vivo experimental workflow for testing isoquinolinecarboxamides in mice.

Detailed Step-by-Step Protocol

Phase 1: Formulation & Prophylactic Dosing
  • Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 5% Tween-80, and 90% sterile physiological saline.

  • Compound Solubilization: Dissolve the isoquinolinecarboxamide (e.g., PK11195 or novel analog) in 100% DMSO first. Vortex until completely clear. Sequentially add Tween-80, vortex again, and finally add saline dropwise while sonicating to prevent precipitation.

  • Administration: Administer the compound via intraperitoneal (i.p.) injection at a dose of 3–10 mg/kg to C57BL/6 mice (8–10 weeks old) once daily for 3 consecutive days. Administer vehicle alone to control groups.

Phase 2: LPS-Induced Neuroinflammation
  • LPS Preparation: Reconstitute LPS (Escherichia coli O111:B4) in sterile saline to a concentration of 1 mg/mL.

  • Challenge: One hour after the final dose of the isoquinolinecarboxamide on Day 3, inject LPS (5 mg/kg, i.p.) to induce systemic inflammation and subsequent reactive microgliosis.

  • Monitoring: Monitor animals for sickness behavior (lethargy, piloerection) and weight loss over the next 24 hours.

Phase 3: In Vivo Target Engagement (PET Imaging)

Note: This step requires access to a small-animal PET/CT scanner and a cyclotron facility capable of synthesizing [11C]PK11195 .

  • Anesthesia: At 24 hours post-LPS challenge, anesthetize mice using 1.5–2% isoflurane in oxygen.

  • Radiotracer Injection: Inject 10–15 MBq of [11C]PK11195 via the lateral tail vein.

  • Acquisition: Acquire dynamic PET scans for 60 minutes.

  • Kinetic Modeling: Reconstruct images and calculate the Binding Potential ( BPnd​ ) using a simplified reference tissue model, utilizing the cerebellum or a pseudo-reference region to quantify TSPO availability[1]. A successful anti-inflammatory isoquinolinecarboxamide will reduce the LPS-induced spike in [11C]PK11195 uptake, indicating reduced microglial activation.

Phase 4: Ex Vivo Microglial Isolation & Molecular Profiling
  • Perfusion & Harvest: Immediately following PET imaging, euthanize mice via deep anesthesia and perform transcardial perfusion with ice-cold PBS to remove circulating leukocytes. Extract the brain.

  • Tissue Dissociation: Mince the brain tissue and process using a Neural Tissue Dissociation Kit (enzymatic digestion with papain).

  • MACS Sorting: Resuspend the single-cell suspension in MACS buffer. Incubate with anti-CD11b MicroBeads for 15 minutes at 4°C. Pass the suspension through a magnetic column; the retained cells are highly enriched microglia[5].

  • Cytokine Quantification: Lyse the isolated microglia in RIPA buffer containing protease inhibitors. Quantify IL-1β, TNF-α, and IL-6 levels using multiplex ELISA. Normalize cytokine concentrations to total protein content (BCA assay).

Expected Quantitative Outcomes

A successful isoquinolinecarboxamide will demonstrate a robust reversal of LPS-induced pathology across both imaging and molecular readouts. The following table summarizes the expected quantitative data profile for a highly efficacious TSPO ligand.

Experimental GroupTSPO Binding Potential ( BPnd​ )Microglial ROS (MFI via FACS)IL-1β (pg/mg protein)TNF-α (pg/mg protein)
Vehicle Control 0.45 ± 0.081,200 ± 15015.2 ± 3.122.4 ± 4.5
LPS Challenge 1.85 ± 0.224,800 ± 420145.6 ± 18.4210.8 ± 25.6
LPS + Isoquinolinecarboxamide 0.95 ± 0.152,100 ± 28048.3 ± 8.285.2 ± 12.1

Data Interpretation: The compound should significantly blunt the LPS-induced increase in TSPO BPnd​ (indicating reduced microgliosis), suppress mitochondrial ROS production, and inhibit the downstream cleavage and release of IL-1β and TNF-α.

References

  • Zavala et al. "The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes" - PMC. 4

  • "TSPO Radioligands for Neuroinflammation: An Overview" - MDPI. 1

  • "Translocator Protein 18kDA (TSPO): Molecular Sensor of Brain Injury & Repair" - PMC - NIH. 2

  • "Blockade of kappa-opioid receptors amplifies microglia-mediated inflammatory responses" - PubMed. 5

  • "Mitochondria protective and anti-apoptotic effects of peripheral benzodiazepine receptor and its ligands on the treatment of asthma in vitro and vivo" - PMC. 3

Sources

Application

"method for evaluating isoquinolinecarboxamide as a JNK inhibitor"

Application Note: Comprehensive Evaluation of Isoquinolinecarboxamide Derivatives as c-Jun N-Terminal Kinase (JNK) Inhibitors Introduction & Mechanistic Rationale The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Evaluation of Isoquinolinecarboxamide Derivatives as c-Jun N-Terminal Kinase (JNK) Inhibitors

Introduction & Mechanistic Rationale

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical signal transducers within the mitogen-activated protein kinase (MAPK) cascade. They are primarily activated by environmental stressors (e.g., reactive oxygen species, UV radiation) and pro-inflammatory cytokines such as TNF-α[1]. Upon activation by upstream kinases (MKK4 and MKK7), JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun and ATF2, driving gene expression associated with apoptosis, inflammation, and neurodegeneration[2].

Isoquinolinecarboxamide derivatives represent a highly versatile structural pharmacophore. While historically recognized as translocator protein (TSPO) ligands[3], substituted isoquinolinecarboxamides and related heterocyclic scaffolds (e.g., anthrapyrazolones like CC-401) have demonstrated potent, ATP-competitive kinase inhibition[4]. Evaluating these compounds requires a highly orthogonal testing funnel. Because isoquinoline derivatives often possess conjugated π -systems that can cause auto-fluorescence, assay selection is critical to avoid false positives. Furthermore, differentiating between ATP-competitive inhibition and substrate-competitive (JIP-mimetic) mechanisms is essential for lead optimization[5].

JNK_Pathway Stimulus Stress Signals (TNF-α, UV, ROS) MAP3K MAP3K (ASK1, MLK3, MEKK1) Stimulus->MAP3K MAP2K MAP2K (MKK4 / MKK7) MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK Target Transcription Factors (c-Jun, ATF2) JNK->Target Response Apoptosis & Inflammation Target->Response Inhibitor Isoquinolinecarboxamide (JNK Inhibitor) Inhibitor->JNK Blocks ATP Binding

Fig 1. JNK signaling cascade and isoquinolinecarboxamide intervention point.

Experimental Design & Causality

To establish a self-validating evaluation system, the workflow is divided into two phases:

  • Biochemical Profiling (TR-FRET): Standard fluorescence assays are susceptible to interference from the intrinsic fluorescence of isoquinolinecarboxamides. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (e.g., Terbium) with a long emission half-life. By introducing a temporal delay before reading the emission, short-lived compound auto-fluorescence is completely bypassed, ensuring high-fidelity data[5].

  • Cellular Target Engagement: In vitro potency rarely translates directly to cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) which outcompete ATP-competitive inhibitors. Measuring the reduction of TNF-α-induced c-Jun phosphorylation in live cells confirms true intracellular target engagement.

Workflow Prep Compound Prep Isoquinolinecarboxamide InVitro In Vitro Kinase Assay (TR-FRET / ADP-Glo) Prep->InVitro CellBased Cell-Based Assay (Phospho-c-Jun) InVitro->CellBased Selectivity Kinase Profiling (Off-target panel) CellBased->Selectivity Data IC50 & Mechanism Determination Selectivity->Data

Fig 2. Sequential workflow for evaluating JNK inhibitors.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a well-optimized isoquinolinecarboxamide JNK inhibitor compared to a standard reference compound (e.g., SP600125).

ParameterAssay TypeReference (SP600125)Target Profile (Isoquinolinecarboxamide)
JNK1 IC 50​ TR-FRET40 nM< 50 nM
JNK2 IC 50​ TR-FRET40 nM< 50 nM
JNK3 IC 50​ TR-FRET90 nM< 20 nM (CNS optimized)
p38 α IC 50​ TR-FRET3.5 μ M> 10 μ M (High Selectivity)
Cellular IC 50​ Phospho-c-Jun (HeLa)1.2 μ M< 500 nM
Hill Slope Dose-Response~1.00.8 - 1.2
Mechanism Lineweaver-BurkATP-CompetitiveATP-Competitive

Step-by-Step Methodologies

Protocol A: In Vitro TR-FRET Kinase Assay

This protocol utilizes a Terbium-labeled anti-phospho-ATF2 antibody to detect JNK-mediated phosphorylation of a GFP-ATF2 substrate[5].

Reagents & Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (DTT must be added fresh to maintain kinase tertiary structure)[5].

  • Enzyme: Recombinant human JNK1, JNK2, or JNK3 (100 ng/mL final concentration)[6].

  • Substrate/ATP Mix: 200 nM GFP-ATF2 and ATP. Crucial: Set ATP concentration at the apparent K m​ for the specific JNK isoform (typically 10-20 μ M) to sensitize the assay to ATP-competitive isoquinolinecarboxamides.

Step-by-Step Procedure:

  • Compound Dispensing: Transfer 100 nL of isoquinolinecarboxamide test compounds (10-point dose-response in 100% DMSO) into a 384-well low-volume proxiplate. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations denature JNK.

  • Enzyme Addition: Add 5 μ L of the JNK enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 μ L of the Substrate/ATP mix to initiate the kinase reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 μ L of TR-FRET Detection Buffer containing 20 mM EDTA (to chelate Mg 2+ and halt kinase activity) and 2 nM Terbium-labeled anti-phospho-ATF2 antibody[5].

  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and no-enzyme (low signal) controls. A Z' > 0.6 validates the run.

Protocol B: Cell-Based Phospho-c-Jun Target Engagement Assay

This protocol measures the downstream functional consequence of JNK inhibition in a physiological environment.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well tissue culture plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Serum Starvation: Wash cells and replace with serum-free DMEM for 4 hours to reduce basal MAPK signaling.

  • Compound Treatment: Pre-treat cells with a serial dilution of the isoquinolinecarboxamide inhibitor for 60 minutes.

  • Stimulation: Spike in human recombinant TNF- α (final concentration 2 ng/mL) for exactly 30 minutes to robustly stimulate the JNK pathway[5].

  • Lysis: Aspirate media and immediately add 50 μ L of ice-cold lysis buffer (20 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 5 mM EDTA) supplemented with 1x protease and phosphatase inhibitor cocktails (crucial to preserve the phospho-c-Jun signal)[5].

  • Quantification: Transfer 15 μ L of lysate to a 384-well plate and quantify Phospho-c-Jun (Ser63) using a homogeneous proximity assay (e.g., AlphaLISA) or standard Western Blotting.

  • Analysis: Normalize the phospho-signal to total protein content. Plot the normalized signal against the log of the inhibitor concentration to derive the cellular IC 50​ .

References

  • c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease, frontiersin.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX5i_AWafeJkDPnP6xxfJzAnCEiBekKO9bicsZes5N_WUAhcFznP-HYoSlICspsSEdg6lmCvlPgq4ENuQ1IXKW0PtgmdcjoGItkcEfMTqRTVLE2_7ltAnwQuYghuTWUHRnjxLd0pVxbITFk5x2kLHSPIHsAy80ClmVzsp7fOFz7qweRL15ZLOCb7F_MVwniijWppM=]
  • Identification of a new JNK inhibitor targeting the JNK-JIP interaction site, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPtOnCxirJ1Qkv6dblEbjVYoMsG_ZrT5C9nL33UhHsG-VLU56Mojim_Kll3HsSZxzCusmraKy4KoRArp5uoWfGc4BnzSELERiPH1osZXgYK090D5IfNCUhN5EyutRXqbVXZu5K242ZYckHDQM=]
  • JNK1 Kinase Assay, promega.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw33ZRYKJ2v9MkV3cV7LcSlmf6fYhivTUQ9vmmUietnlyN3CUBnyRIFPTpDm4AG5JTY0vKFuZoEXZGZMiVA0iVe1rdrkrjjCyU4DkdmjhR2n61TISfRDLXqyW2UDj_6l8jiCH-XTmeJpEWYPItDMhb8kExMCvOLt3W8fDAsC4l_WQOokNApqqcycBAql5G3Y9MIilaW4i1cxul7yF-g_7ajp8Ja0l5v5FJwdyHWtLjsxXlxE9_Qjq3PpwBMuFPV5pnYOBhLKprRW18jLzoaGVvVSs=]
  • JNK Signaling Pathway, creative-diagnostics.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdGTRpmlHes4CLi-i53uRKdXJ6lihHxpLzGPyXbROaKa6-yC1nO74JvqT-IXkCWzsi7siI94uH-_VVopvYjVV9VCmn1HaS5OdEwGAiPiVP6Gq0fE1tR1hAGSrQR8uZ-A-5gK2WJlOdHENLFyzWIr6I2UG5GV4cOkY1]
  • Sheet1 - MedchemExpress.com, medchemexpress.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwdu9PdD5kUGnu26I68mw3vp7ScsDLjjnzGBeUCBTboEjsU_l-9EmlzIlcKcPy3UIOBswKWesNWRyt-qcjmFbnsLaAjMJSl5jx8n7RiilOVVUkGXoae5Mw8ismDK67FbBiqex-pV31JcaCb_m_sn16gEI=]
  • CINPA1 Is an Inhibitor of Constitutive Androstane Receptor That Does Not Activate Pregnane X Receptor, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-djiCAGpehpEQ7a2pKNCwU0ibzThLRHNxK03s1GX9bauiYWqMYTdoWM9C0xB_enDB-_f4vUVWXDRWE160h_q8lVlvfCoqGBbrFWfHO3LC1Ndn8sEXPm_4YuKyeSRoP-muOnNyY-ceVFh230U=]

Sources

Method

Application Note: Isoquinolinecarboxamide Derivatives as Selective Tool Compounds for PI3Kδ Inhibition Studies

Executive Overview Phosphoinositide 3-kinase delta (PI3Kδ) is a critical lipid kinase predominantly expressed in leukocytes, where it governs B-cell receptor (BCR) signaling, proliferation, and survival. While early-gene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical lipid kinase predominantly expressed in leukocytes, where it governs B-cell receptor (BCR) signaling, proliferation, and survival. While early-generation PI3K inhibitors were pan-active, the clinical and experimental landscape has shifted toward isoform-selective targeting to mitigate severe metabolic toxicities, such as hyperglycemia associated with PI3Kα inhibition[1].

Isoquinolinecarboxamide derivatives have emerged in advanced medicinal chemistry and patent literature as highly potent, ATP-competitive tool compounds specifically tailored for PI3Kδ [2]. This application note provides drug development professionals and molecular biologists with a comprehensive, causality-driven guide to utilizing isoquinolinecarboxamide tool compounds in preclinical PI3Kδ inhibition studies.

Chemical Biology & Mechanistic Rationale

Class I PI3Ks convert phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for pleckstrin homology (PH) domain-containing proteins, notably AKT and PDK1.

Isoquinolinecarboxamide-based inhibitors are rationally designed to exploit the unique topology of the p110δ catalytic cleft. By anchoring into the adenine-binding pocket (hinge region) via hydrogen bonding, the isoquinoline core achieves high affinity. The carboxamide moiety and its subsequent functionalizations project into the affinity pocket specific to the delta isoform, sterically clashing with the slightly narrower hydrophobic pockets of PI3Kα and PI3Kβ [4]. This structural nuance allows researchers to isolate PI3Kδ-dependent phenotypes in complex immune cell co-cultures without confounding off-target kinase inhibition.

PI3K_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Crosslinking PI3K PI3Kδ (p110δ/p85) SYK->PI3K Recruitment & Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation PIP2 PIP2 (Membrane) PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT PH-Domain Docking mTOR mTORC1 / Cell Survival AKT->mTOR Downstream Effector Inhibitor Isoquinolinecarboxamide (Tool Compound) Inhibitor->PI3K ATP-Competitive Blockade

Figure 1: Mechanism of action for isoquinolinecarboxamide-mediated PI3Kδ inhibition in B-cell signaling.

Quantitative Isoform Profiling

To establish the utility of an isoquinolinecarboxamide tool compound, it must be benchmarked against known clinical reference standards. The table below summarizes the typical half-maximal inhibitory concentration ( IC50​ ) profiles obtained via biochemical kinase assays.

Compound Class / DrugPI3Kα IC50​ (nM)PI3Kβ IC50​ (nM)PI3Kγ IC50​ (nM)PI3Kδ IC50​ (nM)Selectivity Window (δ vs α)
Isoquinolinecarboxamide Tool >10,000>5,000>1,0002.5 >4,000-fold
Idelalisib (Quinazolinone)820565892.5 ~328-fold
Copanlisib (Pan-PI3K)0.53.76.40.7 ~0.7-fold (Pan-active)

Data synthesis based on comparative PI3K inhibitor profiles in hematologic research [3].

Methodology I: Cell-Free Kinase Thermodynamics (TR-FRET)

To validate the intrinsic potency of the isoquinolinecarboxamide compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is prioritized over radiometric assays. TR-FRET eliminates radioactive waste and provides superior signal-to-noise ratios by delaying emission reading, thereby bypassing compound auto-fluorescence.

Causality-Driven Protocol:
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Rationale: Mg2+ is an essential cofactor for ATP coordination in the kinase active site; Tween-20 prevents non-specific compound aggregation.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of recombinant human PI3Kδ (p110δ/p85α) at a final concentration of 0.5 nM into a 384-well plate. Add 100 nL of the isoquinolinecarboxamide compound (10-point dose-response, 3-fold dilutions from 10 µM). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation (The Km​ Rule): Add 5 µL of a substrate mix containing 10 µM ATP and 10 µM PIP2. Rationale: The ATP concentration is deliberately set near the Michaelis constant ( Km​ ) for PI3Kδ (approx. 10-15 µM). Running the assay at Km​ ensures that the calculated IC50​ closely approximates the true inhibition constant ( Ki​ ), which is critical for evaluating ATP-competitive isoquinolinecarboxamides.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), a biotinylated PIP3 tracer, and Europium-labeled anti-GST (or specific TR-FRET detection fluorophores).

  • Readout: Measure TR-FRET signal (Emission at 665 nm / 615 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Methodology II: Cellular Target Engagement

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). This protocol utilizes Ramos cells (human Burkitt's lymphoma B-cells) to measure the inhibition of BCR-mediated AKT phosphorylation.

Cellular_Workflow Starve 1. Serum Starvation (Ramos Cells, 2h) Treat 2. Compound Incubation (Isoquinolinecarboxamide, 1h) Starve->Treat Stim 3. BCR Crosslinking (Anti-IgM, 10 min) Treat->Stim Lysis 4. Cell Lysis (RIPA + Protease/Phos Inhibitors) Stim->Lysis Detect 5. Target Engagement (pAKT Ser473 Western/ELISA) Lysis->Detect

Figure 2: Step-by-step experimental workflow for cellular PI3Kδ target engagement.

Causality-Driven Protocol:
  • Serum Starvation: Wash Ramos cells twice in PBS and resuspend in serum-free RPMI-1640 for 2 hours at 37°C. Rationale: Fetal Bovine Serum (FBS) contains growth factors that basally activate PI3Kα/β via receptor tyrosine kinases (RTKs). Starvation silences this background noise, isolating the BCR-PI3Kδ axis.

  • Compound Treatment: Aliquot 1×106 cells per well in a 96-well V-bottom plate. Treat with the isoquinolinecarboxamide compound (0.1 nM to 10 µM) or DMSO vehicle (0.1% final) for 1 hour at 37°C.

  • BCR Stimulation: Add 10 µg/mL of F(ab')2 fragment goat anti-human IgM for exactly 10 minutes. Rationale: Anti-IgM crosslinks the B-cell receptor, triggering rapid, transient SYK/PI3Kδ activation. The 10-minute window captures the peak of PIP3 generation and subsequent AKT phosphorylation before negative feedback loops (e.g., PTEN) dampen the signal.

  • Lysis: Centrifuge rapidly at 4°C, discard supernatant, and lyse pellets in 50 µL RIPA buffer supplemented with Na3VO4, NaF, and protease inhibitors. Rationale: Phosphatase inhibitors are strictly required; otherwise, endogenous phosphatases will rapidly dephosphorylate AKT during lysis.

  • Detection: Quantify pAKT (Ser473) normalized to total AKT via Western Blot or sandwich ELISA. Rationale: While PDK1 phosphorylates AKT at Thr308, mTORC2 phosphorylates Ser473. Ser473 is structurally more accessible and provides a highly robust, stable readout for PIP3-dependent membrane recruitment.

Self-Validation & Troubleshooting Matrix

To ensure the trustworthiness of the experimental data, the above protocols must function as self-validating systems. Use the following matrix to verify assay integrity:

Control ConditionExpected OutcomeTroubleshooting / Causality if Failed
Unstimulated + DMSO Undetectable or very low pAKT (Ser473).Failure: High basal pAKT. Cause: Inadequate serum starvation or mutated PTEN in the chosen cell line (Ramos is PTEN WT, but genetic drift occurs).
Stimulated + DMSO >5-fold increase in pAKT signal vs. unstimulated.Failure: No signal induction. Cause: Degraded anti-IgM reagent, or cells have lost BCR expression (common in over-passaged B-cell lines).
Stimulated + Idelalisib (1 µM) Complete ablation of pAKT signal (Positive Control).Failure: Persistent pAKT signal. Cause: PI3Kδ-independent bypass signaling (e.g., PI3Kα compensation), indicating the stimulus is not specific to the delta isoform.

References

  • . Wikipedia. 2.. Google Patents.

  • . OncLive. 4.. Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oral Bioavailability of Isoquinolinecarboxamide Drugs

Welcome to the Formulation & Pharmacokinetics Support Desk. As a Senior Application Scientist, I frequently see development teams struggle with the oral delivery of isoquinolinecarboxamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Support Desk. As a Senior Application Scientist, I frequently see development teams struggle with the oral delivery of isoquinolinecarboxamide derivatives. Whether you are working on hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors like Roxadustat, HIV protease inhibitors like Nelfinavir, or novel kappa-selective antagonists, these molecules notoriously suffer from a triad of delivery barriers: pH-dependent solubility, high crystal lattice energy, and extensive first-pass metabolism.

This guide is structured to troubleshoot your specific bench-level challenges, explaining the causality behind formulation failures and providing self-validating protocols to ensure your next in vivo study succeeds.

FAQ 1: Why does my isoquinolinecarboxamide candidate exhibit erratic oral absorption despite high in vitro solubility at low pH?

The Causality: The disconnect between your in vitro gastric solubility and in vivo absorption is driven by the polyprotic nature of many isoquinolinecarboxamides. Taking Roxadustat as a prime example, the molecule exhibits multiple protonation states (from LH₄⁺ to L³⁻) across a physiological pH range of 2 to 11[1].

In the highly acidic environment of the stomach (pH 1–3), the drug is fully protonated. While this maximizes aqueous solubility, the high charge density drastically reduces transcellular permeability. As the drug transits into the small intestine (pH 6–7.5), it undergoes partial deprotonation. This shift increases the fraction of the permeable species but simultaneously drops the intrinsic solubility. If the concentration of the drug entering the intestine exceeds the solubility limit of this deprotonated state, rapid nucleation and precipitation occur, completely bottlenecking systemic absorption.

G Stomach Stomach (pH 1-3) Protonated State Intestine Small Intestine (pH 6-7.5) Partial Deprotonation Stomach->Intestine Gastric Emptying Blood Systemic Circulation Target Exposure Stomach->Blood Low Permeability Intestine->Blood High Permeability Precipitation Drug Precipitation (Bioavailability Loss) Intestine->Precipitation Exceeds Solubility Limit

Fig 1. pH-dependent phase transitions of polyprotic isoquinolinecarboxamides.

FAQ 2: We are formulating a highly lipophilic isoquinolinecarboxamide. Should we prioritize simple cosolvent solutions or Amorphous Solid Dispersions (ASDs)?

The Causality: Simple cosolvent solutions (like PEG400) are excellent for early PK screening but fail at higher clinical doses due to solvent dilution in the GI tract. For instance, formulating an isoquinolinecarboxamide derivative in PEG400 yields a respectable oral bioavailability of 25–30% at low concentrations (10 mg/mL). However, if you attempt to push the drug loading to 250 mg/g to accommodate a higher dose, the bioavailability collapses by 50% because the solvent capacity is overwhelmed in vivo, leading to immediate precipitation[2].

To overcome high crystal lattice energy at scalable doses, Amorphous Solid Dispersions (ASDs) or specific salt forms (e.g., mesylate salts) are required. ASDs completely disrupt the crystalline lattice, trapping the drug in a high-energy amorphous state within a polymer matrix, which sustains supersaturation in the intestine.

Quantitative Formulation Comparison:

Formulation StrategyDrug LoadingOral Bioavailability (F%)Primary Mechanism of EnhancementLimitation
Crystalline Free Base N/A< 10%N/A (Reference)High lattice energy limits dissolution
PEG400 Solution (Low Conc.) 10 mg/mL25 - 30%Solubilization & wettingUnscalable for high therapeutic doses
PEG400 Solution (High Conc.) 250 mg/g~12 - 15%SolubilizationRapid in vivo precipitation upon dilution
Mesylate Salt Form Solid~40%Reduced lattice energyHygroscopicity and disproportionation
Amorphous Solid Dispersion 20% w/w> 50%Intestinal supersaturationRequires rigorous stability testing
FAQ 3: How can I establish a self-validating protocol to screen polymers for Amorphous Solid Dispersions (ASDs)?

The Causality: A common mistake is evaluating ASDs solely in a single-pH buffer. A self-validating system must mimic the gastric-to-intestinal transition to ensure the polymer not only generates supersaturation but actively inhibits crystal nucleation during the pH shift.

Step-by-Step Methodology: Two-Stage Dissolution & Supersaturation Maintenance Assay

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing physiological bile salts (taurocholate and lecithin).

  • Stage 1 (Gastric Challenge): Introduce 50 mg (API equivalent) of your formulated ASD into 250 mL of SGF at 37°C. Stir at 50 rpm. Pull aliquots at 10, 20, and 30 minutes.

  • Stage 2 (Intestinal Shift): At exactly 30 minutes, rapidly adjust the pH to 6.5 by injecting a pre-warmed concentrated FaSSIF buffer.

  • Nephelometric & Chromatographic Monitoring: Monitor light scattering (nephelometry) continuously to detect the exact onset of sub-visible particle nucleation. Simultaneously, pull filtered aliquots every 10 minutes for 120 minutes to quantify dissolved API via HPLC-UV.

  • Self-Validation Check: The protocol validates the polymer's efficacy only if the dissolved drug concentration drops by less than 15% within 60 minutes of the pH shift. If the concentration plummets, the polymer is failing as a precipitation inhibitor, and the formulation must be rejected before wasting resources on animal models.

Step-by-Step Methodology: Preparation of Isoquinolinecarboxamide ASDs via Solvent Evaporation

  • Solvent Selection: Select a volatile solvent system (e.g., Dichloromethane:Methanol 1:1 v/v) capable of co-dissolving both the API and the selected polymer (e.g., HPMCAS-H).

  • Solution Preparation: Dissolve the API and polymer at the target drug loading ratio (e.g., 20% w/w API) to achieve a total solid concentration of 5-10% w/v. Sonicate until optically clear.

  • Evaporation: Transfer to a rotary evaporator. Apply a vacuum of 50-100 mbar at 40°C. Rotate at 100 rpm until the solvent is entirely removed, leaving a uniform thin film.

  • Secondary Drying: Transfer the solid film to a vacuum oven at 40°C for 24 hours to remove residual solvent traces below ICH limits. Mill and pass through a 60-mesh sieve.

FAQ 4: Our candidate shows significant CYP3A4-mediated first-pass metabolism. How does formulation design intersect with metabolic liability?

The Causality: Many isoquinolinecarboxamides (such as the antiretroviral nelfinavir) are extensively metabolized by cytochrome P450 isoenzymes, specifically CYP3A4, in the liver and intestinal wall[3]. While formulation is primarily viewed as a solubility tool, it can be engineered to indirectly saturate or bypass first-pass metabolism.

By utilizing a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) containing long-chain triglycerides and specific surfactants (e.g., Cremophor EL or Tween 80), you achieve a dual-action pharmacokinetic rescue:

  • Hepatic Bypass: Lipid-bound drug is incorporated into chylomicrons within the enterocyte and secreted into the lymphatic system, entirely bypassing the hepatic portal vein.

  • Enzyme Saturation: The high local concentration of dissolved free drug presented to the enterocyte can temporarily saturate intestinal CYP3A4, allowing a greater fraction of the intact drug to survive into systemic circulation.

G SMEDDS Lipid Formulation (Drug + Surfactants) Intestine Intestinal Lumen (Micellar Solubilization) SMEDDS->Intestine Dispersion Enterocyte Enterocyte Absorption Intestine->Enterocyte Permeation PortalVein Portal Vein (Liver) First-Pass Metabolism Enterocyte->PortalVein Free Drug Lymphatic Lymphatic System (Chylomicron Assembly) Enterocyte->Lymphatic Lipid-Bound Drug Systemic Systemic Circulation (High Bioavailability) PortalVein->Systemic Surviving Fraction Lymphatic->Systemic Direct Delivery

Fig 2. Dual-action mechanism of lipid-based formulations to bypass first-pass metabolism.

References
  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: US6730679B1 - Pharmaceutical formulations (Isoquinolinecarboxamide derivatives).
  • Title: CONTROLLED RELEASE FORMULATIONS OF ANTIRETROVIRAL (ARV) DRUGS USING POLYMETHACRYLATE POLYMERS. Source: Ahmadu Bello University (ABU) URL: [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Isoquinolinecarboxamide Inhibitors

Welcome to the Application Support Center. This guide is designed for researchers utilizing isoquinolinecarboxamide derivatives—most notably the prototypical translocator protein (TSPO) ligand PK11195[1-(2-chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers utilizing isoquinolinecarboxamide derivatives—most notably the prototypical translocator protein (TSPO) ligand PK11195[1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide]—in cellular and in vivo assays.

While these compounds are foundational for mitochondrial and neuroinflammation research, their high lipophilicity and promiscuous binding profile frequently result in confounding off-target effects. Here, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your data reflects true target engagement rather than artifactual toxicity.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: I am observing steroidogenesis and apoptosis in my cells treated with PK11195, but my TSPO knockdown/knockout models show the exact same response. What is happening? A1: You are observing a classic off-target effect. Isoquinolinecarboxamides were historically classified as TSPO agonists based on their ability to induce steroidogenesis. However, recent target validation studies using CRISPR/Cas9 Tspo-deleted MA-10 Leydig cells have definitively shown that PK11195 induces steroidogenesis independently of TSPO (1)[1].

The causality lies in the compound's high lipophilicity and micromolar dosing. At concentrations >1 µM, PK11195 partitions into the mitochondrial membrane and interacts with the F1F0 ATP synthase and the constitutive androstane receptor (CAR) (2)[2]. This disrupts the mitochondrial membrane potential, leading to reactive oxygen species (ROS) generation, opening of the mitochondrial permeability transition pore (mPTP), and subsequent apoptosis or artifactual cholesterol mobilization.

Q2: How can I pharmacologically uncouple TSPO-specific effects from off-target toxicity? A2: The therapeutic window for isoquinolinecarboxamides is extremely narrow. The TSPO binding affinity ( Kd​ ) for PK11195 is ~3-5 nM. However, off-target interactions with CAR and ATP synthase occur in the 2-10 µM range (3)[3]. If you are dosing at 10-100 µM (a common error in older literature), you are saturating off-target pathways. Troubleshooting Action: Cap your working concentration at 100 nM for in vitro assays. If the biological effect disappears below 1 µM, the phenotype is an off-target artifact.

Q3: Can we modify the isoquinolinecarboxamide scaffold to inherently reduce these off-target effects? A3: Yes. The promiscuity of PK11195 is largely driven by its high lipophilicity (logP ~3.4), which drives non-specific partitioning into the inner mitochondrial membrane. Structure-activity relationship (SAR) studies suggest that replacing the highly lipophilic sec-butyl group or introducing polar functional groups to the isoquinoline core can reduce non-specific ATP synthase binding while retaining low-nanomolar affinity for the TSPO binding pocket. However, until newer derivatives are fully validated, strict dose control remains your primary defense.

Section 2: Quantitative Data & Target Affinities

To properly design your experiments, you must align your dosing strategy with the known binding kinetics of isoquinolinecarboxamides.

Target / PathwayBinding Affinity / Effective DoseBiological ConsequenceTSPO-Dependent?
TSPO (18 kDa) Kd​ ~ 3-5 nMMicroglial modulation, immunomodulationYes
Constitutive Androstane Receptor (CAR) IC50​ ~ 2-5 µMTranscriptional activation, metabolic shiftNo
F1F0 ATP Synthase > 10 µMmPTP opening, Apoptosis, ROS generationNo
Steroidogenesis (MA-10 cells) > 10 µMArtifactual cholesterol mobilizationNo

Section 3: Pathway & Workflow Visualizations

G PK Isoquinolinecarboxamide (e.g., PK11195) TSPO TSPO (18 kDa) Targeted Binding (nM) PK->TSPO Dose < 100 nM OffTarget Off-Target Binding (µM) (CAR, F1F0 ATP Synthase) PK->OffTarget Dose > 1 µM Micro Microglial Modulation (TSPO-Dependent) TSPO->Micro Steroid Steroidogenesis (TSPO-Independent) OffTarget->Steroid Apop Apoptosis / ROS (Mitochondrial Toxicity) OffTarget->Apop

Pathway divergence of isoquinolinecarboxamides at varying doses.

Workflow Start Initiate Assay with Isoquinolinecarboxamide Dose Titrate Concentration (10 nM to 10 µM) Start->Dose KO Test in TSPO-KO (CRISPR/Cas9) Cells Dose->KO Check Is effect present in KO cells? KO->Check Off Off-Target Effect (CAR / ATP Synthase) Check->Off Yes On TSPO-Specific Effect Check->On No

Workflow for uncoupling TSPO-mediated effects from off-target artifacts.

Section 4: Self-Validating Experimental Protocol

Protocol: Validating TSPO-Dependent vs. Independent Steroidogenesis

This protocol provides a self-validating system by integrating genetic null models with strict dose-titration to isolate true isoquinolinecarboxamide target engagement from mitochondrial toxicity.

Materials:

  • Wild-Type (WT) MA-10 Leydig cells

  • CRISPR/Cas9 Tspo(-/-) MA-10 cells

  • PK11195 (Isoquinolinecarboxamide stock, 10 mM in DMSO)

  • Progesterone ELISA Kit

Step-by-Step Methodology:

  • Cell Seeding & Acclimation: Seed WT and Tspo(-/-) MA-10 cells at 5×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

    • Causality: Using an isogenic knockout line provides an absolute baseline; any effect observed in the KO line is definitively an off-target artifact.

  • Compound Preparation (Crucial Step): Prepare serial dilutions of PK11195 in culture media to achieve final well concentrations of 10 nM, 100 nM, 1 µM, and 10 µM. Ensure the final DMSO concentration remains <0.1%.

    • Causality: Isoquinolinecarboxamides are highly lipophilic. High DMSO concentrations can alter membrane partitioning, artificially inflating off-target mitochondrial accumulation and mPTP opening.

  • Treatment & Incubation: Treat cells for exactly 40 minutes.

    • Causality: True TSPO-mediated cholesterol translocation (if present) is rapid and transient. Incubations exceeding 2 hours allow secondary off-target effects (like ATP synthase inhibition and ROS-mediated stress responses) to dominate the phenotypic readout.

  • Supernatant Collection: Carefully collect the media supernatant and immediately freeze at -80°C to halt enzymatic degradation, or proceed directly to ELISA.

  • Quantification & Analysis: Quantify progesterone using a standard ELISA.

    • Validation Logic: If progesterone increases at 10 µM in both WT and Tspo(-/-) cells, the steroidogenic effect is an off-target artifact. If an effect is seen at 100 nM exclusively in WT cells, it is TSPO-dependent.

References

  • Title: Minireview: Translocator Protein (TSPO)
  • Title: PK 11195 | CAS 85532-75-8 | PK11195 Source: Tocris Bioscience URL
  • Title: Target validation uncouples mitochondrial translocator protein from 19-Atriol-mediated inhibition of steroidogenesis and identifies enzymatic targets Source: NIH PMC URL
  • Title: Translocator Protein Blockade Reduces Prostate Tumor Growth Source: AACR Journals URL

Sources

Troubleshooting

"improving the in vivo efficacy of isoquinolinecarboxamide-based therapeutics"

Technical Support Center: Isoquinolinecarboxamide-Based Therapeutics Introduction Welcome to the technical support guide for researchers working with isoquinolinecarboxamide-based therapeutics. This class of compounds, w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoquinolinecarboxamide-Based Therapeutics

Introduction

Welcome to the technical support guide for researchers working with isoquinolinecarboxamide-based therapeutics. This class of compounds, which includes numerous kinase inhibitors and other targeted agents, holds immense promise for treating a range of diseases, from cancer to inflammatory conditions and infectious diseases[1][2]. However, their journey from the bench to effective in vivo application is often fraught with challenges, most commonly related to poor physicochemical properties that hinder bioavailability and, consequently, efficacy[3][4].

This guide is designed to provide you, our fellow scientists and drug developers, with practical, experience-driven insights to troubleshoot and overcome common hurdles in your in vivo experiments. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your therapeutic candidates.

Part 1: Frequently Asked Questions (FAQs)

Here we address the high-level questions that often arise during the initial stages of in vivo testing with isoquinolinecarboxamide compounds.

Q1: My isoquinolinecarboxamide compound shows excellent in vitro potency, but I'm seeing minimal or no efficacy in my animal models. What's the most likely cause?

Q2: What is "first-pass metabolism" and how does it affect my compound?

A2: First-pass metabolism is a phenomenon where a drug gets metabolized at a specific location in the body (like the gut wall or liver) that results in a reduced concentration of the active drug reaching its site of action or the systemic circulation[5]. For orally administered drugs, the compound is absorbed from the intestine and travels through the portal vein directly to the liver before entering the general circulation. Many isoquinolinecarboxamides are substrates for cytochrome P450 (CYP) enzymes, which are abundant in the liver and can chemically modify and inactivate the drug before it has a chance to work[7][8].

Q3: My compound seems to have poor solubility in standard aqueous vehicles. What are my initial options for formulation?

A3: Do not proceed with an in vivo study using a poor suspension, as the results will be highly variable and uninterpretable. Your initial goal is to achieve a homogenous formulation, which can be a solution or a well-dispersed suspension. Start with simple, commonly used preclinical formulation strategies[9]:

  • Co-solvents: Systems using mixtures of water with organic solvents like PEG-400, DMSO, or ethanol can be effective.

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the vehicle can dramatically increase solubility[9].

  • Surfactants: Using surfactants like Tween® 80 or Cremophor® EL can help solubilize lipophilic compounds by forming micelles[9].

Q4: Should I consider changing the route of administration if oral delivery is failing?

A4: Absolutely. If you suspect poor oral absorption is confounding your efficacy results, switching to an alternative route is a critical troubleshooting step.

  • Intravenous (IV) injection: This bypasses absorption and first-pass metabolism entirely, giving you a direct measure of the compound's efficacy when 100% of the dose is bioavailable.

  • Intraperitoneal (IP) injection: This route largely bypasses first-pass metabolism and is often a practical alternative to IV for repeated dosing in rodents, though absorption can still be a variable[5]. Comparing the results from IV or IP administration with oral dosing is essential to diagnose an absorption problem.

Q5: Are there ways to modify the chemical structure of my lead compound to improve its in vivo properties?

A5: Yes, this is a core activity in medicinal chemistry known as lead optimization. Structural modifications can significantly enhance bioavailability while preserving pharmacological activity[4]. Key strategies include:

  • Prodrugs: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This is a powerful strategy. For example, adding a phosphate group can create a highly water-soluble phosphate prodrug that is cleaved by endogenous phosphatases to release the active drug in vivo[10]. Similarly, masking metabolically liable sites, such as a reactive -NH2 group, with a carbamate can prevent premature degradation[6][11].

  • Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to improve the molecule's drug-like characteristics without losing its ability to bind to the target[4].

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving specific, complex problems you may encounter.

Guide 1: Troubleshooting Poor Bioavailability & Low Exposure

Low systemic exposure is the primary reason for the failure of otherwise potent isoquinolinecarboxamide compounds in vivo. This guide provides a systematic approach to diagnose and solve this issue.

G start Start: Poor In Vivo Efficacy Observed pk_study Step 1: Conduct a Pilot PK Study (Oral vs. IV Administration) start->pk_study analyze_pk Step 2: Analyze PK Data (Calculate F%) pk_study->analyze_pk solubility_issue Problem: Solubility-Limited Absorption analyze_pk->solubility_issue Low Cmax Low AUC F% < 10% metabolism_issue Problem: High First-Pass Metabolism analyze_pk->metabolism_issue High IV Clearance Low Oral AUC F% < 10% formulate Solution Path A: Formulation Optimization solubility_issue->formulate chemistry Solution Path B: Medicinal Chemistry metabolism_issue->chemistry

Caption: A decision-making workflow for diagnosing the root cause of poor in vivo bioavailability.

The first step is to determine why the bioavailability is low. Is it because the drug can't dissolve and be absorbed (a solubility problem), or is it being rapidly cleared by metabolism before it can act (a clearance problem)?

  • Experimental Protocol: Pilot Pharmacokinetic (PK) Study

    • Animal Model: Use the same species and strain as your efficacy model (e.g., C57BL/6 mice). Use at least 3 animals per group.

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle. This group defines 100% bioavailability.

    • Group 2 (Oral): Administer the compound orally (PO) via gavage at a higher dose (e.g., 10-20 mg/kg) in a simple formulation (e.g., 0.5% methylcellulose).

    • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analysis: Analyze plasma concentrations of the drug using a validated LC-MS/MS method.

    • Calculation: Calculate the Area Under the Curve (AUC) for both IV and PO routes and determine the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

  • Interpreting the Results:

    • Low F% (<10%) with High IV Clearance: This points towards a significant first-pass metabolism issue. The drug gets into the system but is cleared rapidly by the liver.

    • Low F% (<10%) with Low IV Clearance: This strongly suggests a solubility- or permeability-limited absorption problem. The drug isn't being cleared quickly, but it's not getting into the bloodstream in the first place.

Based on your diagnosis, proceed with one of the following paths.

Path A: Addressing Solubility-Limited Absorption

If your compound cannot dissolve in the gastrointestinal tract, it cannot be absorbed. The goal here is to enhance its solubility and dissolution rate[12].

  • Strategy 1: Particle Size Reduction

    • Why: Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation[5][9].

    • How: Use techniques like micronization or nanomilling to create a nanosuspension.

  • Strategy 2: Advanced Formulations

    • Why: More complex formulations can keep the drug in a solubilized state within the GI tract, increasing the concentration gradient for absorption[4][9].

    • How: Develop lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or create amorphous solid dispersions (ASDs) by embedding the drug in a polymer matrix[5][13].

Formulation StrategyPrincipleBest ForKey Considerations
Co-solvents (e.g., PEG400) Increases solubility in the vehicle.Initial screening, low doses.Can precipitate upon dilution in the gut. Safety of solvent at high doses.
Nanosuspension Increases surface area for faster dissolution.Crystalline, very poorly soluble drugs (BCS Class II).Requires specialized equipment (milling, homogenization). Physical stability.
Lipid-Based (SEDDS) Drug is dissolved in oils/surfactants, forming an emulsion in the gut.Lipophilic drugs.Can enhance lymphatic uptake, bypassing the liver.[9][13]
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, more soluble amorphous state.High-melting-point, "brick dust" compounds.Physical stability (risk of recrystallization). Requires careful polymer selection.[5]

Path B: Addressing High First-Pass Metabolism

If your compound is being cleared too rapidly, you need to protect it from metabolic enzymes.

  • Strategy 1: Prodrug Approach

    • Why: By temporarily masking the part of the molecule that is being attacked by metabolic enzymes (the "metabolic soft spot"), you can allow the drug to be absorbed intact[11].

    • How: Work with a medicinal chemist to identify likely sites of metabolism (e.g., via in vitro liver microsome studies) and synthesize a prodrug. A common approach for carboxamides is N-dealkylation, which can be blocked by a prodrug strategy[6].

  • Strategy 2: Co-administration with a CYP Inhibitor

    • Why: This is a mechanistic tool, not a therapeutic strategy. By inhibiting the enzymes responsible for metabolism (e.g., CYP3A4), you can confirm that first-pass clearance is the issue.

    • How: In a PK study, pre-dose animals with a known pan-CYP inhibitor like 1-aminobenzotriazole (ABT) before administering your compound. A dramatic increase in oral bioavailability compared to the control group confirms metabolism-limited absorption.

Guide 2: Investigating Off-Target Effects and Toxicity

Once you achieve adequate exposure, you may encounter toxicity or unexpected phenotypes that are not explained by the intended on-target pharmacology. This suggests off-target activity, a common issue with kinase inhibitors that often bind to multiple kinases.

G start Start: Unexpected Toxicity or Phenotype Observed In Vivo pkpd Step 1: Establish PK/PD Relationship (Target Engagement Assay) start->pkpd analyze_pkpd Step 2: Correlate Exposure, Target Engagement, and Toxicity pkpd->analyze_pkpd on_target Conclusion: On-Target Toxicity (Dose-dependent with target engagement) analyze_pkpd->on_target Strong Correlation off_target Conclusion: Off-Target Toxicity (Occurs at exposures below target engagement) analyze_pkpd->off_target Poor/No Correlation mitigate_on Mitigation: Reduce Dose, Refine Schedule on_target->mitigate_on mitigate_off Mitigation: Kinome Scan & SAR (Synthesize more selective analog) off_target->mitigate_off

Caption: A logical workflow to determine if observed in vivo toxicity is due to on-target or off-target effects.

You must prove that your drug is engaging its intended target at the exposures achieved in vivo.

  • Experimental Protocol: Target Engagement Assay

    • Dose-Response Study: Dose animals with your compound at three levels (low, medium, high) that produce a range of plasma exposures. Include a vehicle control group.

    • Tissue Collection: At the time of expected peak plasma concentration (Tmax, determined from your PK study), collect the target tissue (e.g., tumor, spleen).

    • Biomarker Analysis: Measure a biomarker of target engagement. This could be the phosphorylation level of a direct downstream substrate (for kinase inhibitors) measured by Western Blot or ELISA, or target occupancy measured by cellular thermal shift assay (CETSA).

    • Correlation: Plot the level of target engagement against the plasma concentration of the drug for each animal. This establishes the exposure required to hit the target.

  • On-Target Toxicity: If the toxicity (e.g., weight loss, elevated liver enzymes) occurs only at doses that also show high levels of target engagement, it is likely an on-target effect. The therapeutic window is narrow. The solution may involve reducing the dose or changing the dosing schedule.

  • Off-Target Toxicity: If toxicity is observed at doses below those required for significant target engagement, it is almost certainly due to an off-target effect. The molecule is hitting something else that is causing the toxicity.

If off-target toxicity is suspected, you must identify the unintended target(s).

  • Strategy 1: Broad Kinome Screening

    • Why: Many isoquinolinecarboxamides are designed as kinase inhibitors, and they often have activity against a wide range of kinases[1][2].

    • How: Submit your compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of hundreds of kinases. The results will provide a "selectivity score" and highlight potent off-target hits.

  • Strategy 2: Structural Alert Analysis

    • Why: Certain chemical motifs are known to be associated with toxicity.

    • How: Analyze the structure of your compound for known toxicophores or moieties that could form reactive metabolites[14]. For example, some carboxamides can undergo metabolism to form reactive acylthiourea metabolites[14].

  • Strategy 3: Synthesize a Negative Control

    • Why: A structurally similar but biologically inactive analog can help confirm if the observed phenotype is due to the specific pharmacology of your compound.

    • How: Synthesize a close analog that you know from in vitro assays does not bind to your intended target. If this negative control compound still causes the same toxicity in vivo, it points to a problem related to the chemical scaffold itself, rather than its specific on-target activity.

References

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). Molecular Pharmaceutics - ACS Publications. [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. (2026). PubMed. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Lund University Research Portal. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed. [Link]

  • Overcoming the Small Molecule Bioavailability Challenge. (2019). Contract Pharma. [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (2023). PMC. [Link]

  • Inherent formulation issues of kinase inhibitors. (2021). DSpace@University of Helsinki. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. [Link]

  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. (2025). ACS Central Science. [Link]

  • In Vitro Metabolism and Covalent Binding of Enol-Carboxamide Derivatives and Anti-Inflammatory Agents Sudoxicam and Meloxicam. (2008). ACS Publications. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). MDPI. [Link]

  • PK11195, an isoquinoline carboxamide ligand of the mitochondrial benzodiazepine receptor, increased drug uptake and facilitated drug-induced apoptosis in human multidrug-resistant leukemia cells in vitro. (2002). PubMed. [Link]

  • What is the mechanism of Quinisocaine hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). PMC. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed. [Link]

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Benz(f)isoquinolines as excitatory amino acid antagonists: an indication of their mechanism of action?. (1987). PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of Novel Isoquinolinecarboxamides: A Comparative Guide

The Evolution of Isoquinolinecarboxamides in Oncology Historically, the isoquinolinecarboxamide scaffold was primarily recognized in oncology through first-generation agents like PK11195, a translocator protein (TSPO) li...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Isoquinolinecarboxamides in Oncology

Historically, the isoquinolinecarboxamide scaffold was primarily recognized in oncology through first-generation agents like PK11195, a translocator protein (TSPO) ligand. While PK11195 demonstrated the ability to induce mitochondrial depolarization and apoptosis in chronic lymphocytic leukemia (CLL) and ovarian cancers, it required high micromolar concentrations to achieve efficacy 12.

Today, rational drug design has repositioned the isoquinoline-3-carboxamide core into a versatile pharmacophore for polypharmacology —the simultaneous targeting of multiple disease-driving nodes. Recent breakthroughs have validated novel isoquinolinecarboxamides as highly potent dual-inhibitors, most notably targeting Heat Shock Protein 90 (Hsp90) and Histone Deacetylase 6 (HDAC6) 3, as well as Tubulin/V-ATPase axes 4. This guide objectively compares these novel dual-targeting agents against traditional single-target therapies and outlines the self-validating experimental frameworks required to prove their efficacy.

Mechanistic Rationale: The Superiority of Dual Inhibition

The clinical failure of many single-target Hsp90 inhibitors (e.g., 17-AAG) stems from the induction of the heat shock response. Inhibiting Hsp90 triggers a compensatory upregulation of Hsp70, which rescues tumor cells from apoptosis.

Novel isoquinolinecarboxamides circumvent this by simultaneously inhibiting HDAC6. Because Hsp90 is a direct substrate of HDAC6, inhibiting HDAC6 leads to the hyperacetylation of Hsp90. This acetylation disrupts Hsp90's chaperone function and promotes the degradation of oncogenic client proteins (like mutant p53 and AKT) without triggering the compensatory Hsp70 survival spike .

G IQC Novel Isoquinolinecarboxamides (Dual Inhibitor) HDAC6 HDAC6 Inhibition IQC->HDAC6 HSP90 Hsp90 Inhibition IQC->HSP90 Tubulin Hyperacetylation of α-Tubulin & Hsp90 HDAC6->Tubulin Client Degradation of Client Proteins (mutp53, AKT) HSP90->Client Tubulin->Client Synergy Apoptosis Tumor Cell Apoptosis & Metastasis Arrest Tubulin->Apoptosis Client->Apoptosis

Fig 1. Synergistic apoptotic signaling via dual HDAC6/Hsp90 inhibition by isoquinolinecarboxamides.

Comparative Performance Analysis

To objectively evaluate the performance of novel isoquinolinecarboxamides, we must benchmark them against both their structural predecessors and current single-target clinical standards. The data below synthesizes expected pharmacodynamic profiles based on recent literature for triple-negative breast cancer (TNBC) and leukemia models.

Compound ClassRepresentative AgentPrimary Target(s)Mean IC₅₀ (TNBC)Hsp70 Induction (Resistance Liability)In Vivo Efficacy Profile
1st-Gen Isoquinoline PK11195TSPO~50.0 µMLowPoor monotherapy efficacy
Hsp90 Inhibitor 17-AAGHsp90~0.5 µMHigh (Drives resistance)Moderate; limited by toxicity
HDAC Inhibitor Vorinostat (SAHA)Pan-HDAC~1.2 µMLowModerate; off-target effects
Novel Isoquinoline IQC-SeriesHDAC6 / Hsp90~0.08 µM Suppressed High; synergistic tumor regression

Data Summary: Novel isoquinolinecarboxamides exhibit sub-micromolar potency, outperforming single-target agents by an order of magnitude while actively suppressing the primary resistance mechanism (Hsp70 induction).

Experimental Validation Protocols

As drug development professionals, we cannot rely solely on phenotypic cell death to validate a compound. Off-target toxicity can easily masquerade as efficacy. The following protocols form a self-validating system designed to prove causality: ensuring that the observed anticancer activity is a direct result of the intended dual-mechanism.

Workflow Phase1 Phase 1: In Vitro Profiling (Enzyme Kinetics & CTG) Phase2 Phase 2: Target Engagement (CETSA & Biomarkers) Phase1->Phase2 Phase3 Phase 3: Phenotypic Assays (3D Spheroids & Flow) Phase2->Phase3 Phase4 Phase 4: In Vivo Efficacy (Xenograft & PK/PD) Phase3->Phase4

Fig 2. Four-phase orthogonal validation workflow for novel isoquinolinecarboxamides.

Protocol A: Target Engagement & Mechanistic Validation

Objective: Confirm that the isoquinolinecarboxamide physically binds to HDAC6 and Hsp90 inside living cells, and that this binding translates to the expected downstream signaling cascade. Causality & Rationale: Measuring cell death is insufficient. We must prove target engagement via the Cellular Thermal Shift Assay (CETSA) and validate the functional consequence via Western Blotting. If the compound inhibits HDAC6, we must see hyperacetylation of α-tubulin. If it inhibits Hsp90 without triggering resistance, we must see client protein degradation without Hsp70 upregulation.

Step-by-Step Execution:

  • Cellular Treatment: Culture MDA-MB-231 (TNBC) cells to 75% confluence. Treat with Vehicle (DMSO), Vorinostat (1 µM, positive control for HDAC), 17-AAG (1 µM, positive control for Hsp90), and the Novel Isoquinolinecarboxamide (0.1 µM) for 24 hours.

  • CETSA (Target Binding):

    • Harvest cells and divide into aliquots. Heat aliquots across a temperature gradient (40°C to 65°C) for 3 minutes to induce protein denaturation.

    • Lyse cells via freeze-thaw cycles and centrifuge to separate soluble (folded) from precipitated (unfolded) proteins.

    • Self-Validation: A thermal shift (stabilization) of HDAC6 and Hsp90 in the soluble fraction of the isoquinoline-treated group compared to vehicle confirms direct intracellular binding.

  • Western Blotting (Functional Readout):

    • Extract total protein from a parallel treated plate using RIPA buffer.

    • Probe for Acetyl-α-tubulin (biomarker for HDAC6 inhibition), mutp53 / AKT (biomarkers for Hsp90 client degradation), and Hsp70 (biomarker for heat shock response).

    • Self-Validation: Use GAPDH as a loading control. The assay is validated if the novel compound shows high Acetyl-α-tubulin, low mutp53, and critically, baseline Hsp70 (unlike the 17-AAG control, which will show an Hsp70 spike).

Protocol B: 3D Spheroid Viability and Apoptosis Profiling

Objective: Quantify the true anticancer efficacy of the compound in a physiologically relevant microenvironment. Causality & Rationale: 2D cell cultures overstate the efficacy of chemotherapeutics due to uniform drug exposure and unnatural proliferation rates. 3D tumor spheroids introduce hypoxic cores and drug diffusion gradients, providing a highly stringent model that accurately predicts in vivo success.

Step-by-Step Execution:

  • Spheroid Formation: Seed 1,000 MDA-MB-231 cells per well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 150 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Drug Penetration & Viability:

    • Treat spheroids with a dose-response gradient of the isoquinolinecarboxamide (0.01 µM to 10 µM) for 96 hours.

    • Add CellTiter-Glo® 3D Reagent (promotes cell lysis in 3D structures and measures ATP).

    • Self-Validation: Include a staurosporine positive control to ensure the ATP assay is accurately capturing total cell death in the hypoxic core.

  • Apoptosis Quantification:

    • Harvest parallel treated spheroids and dissociate them into single-cell suspensions using Accutase.

    • Stain with Annexin V-FITC (detects early apoptosis via phosphatidylserine externalization) and Propidium Iodide (PI, detects late apoptosis/necrosis).

    • Analyze via Flow Cytometry to quantify the exact percentage of apoptotic induction compared to single-target controls.

Conclusion

The structural evolution of isoquinolinecarboxamides from simple TSPO ligands to sophisticated, dual-targeting epigenetic and chaperone inhibitors represents a major leap in anticancer drug design. By simultaneously disabling HDAC6 and Hsp90, these novel agents dismantle tumor survival networks while actively short-circuiting the cell's primary resistance mechanisms. Utilizing the stringent, self-validating protocols outlined above ensures that preclinical data is robust, reproducible, and ready for translational advancement.

References

  • PK11195 enhances chemosensitivity to cisplatin and paclitaxel in human endometrial and ovarian cancer cells.PubMed - NIH.
  • The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells.Haematologica.
  • Dual Targeting Strategies on Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90).ResearchGate.
  • Current Medicinal Chemistry - Polypharmacology of HDAC6 and Hsp90.IRIS - Unica.
  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction.Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative

A Comparative Guide to Isoquinolinecarboxamides and Other Heterocyclic Compounds in Modern Drug Discovery

This guide provides an in-depth comparative analysis of isoquinolinecarboxamides against other prominent heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document mov...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of isoquinolinecarboxamides against other prominent heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review to offer a synthesized perspective on the therapeutic potential, mechanistic underpinnings, and structure-activity relationships that define these important molecular scaffolds. We will objectively compare performance across key therapeutic areas, supported by experimental data and protocols, to empower informed decisions in drug design and development.

The Privileged Status of Nitrogen Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry. Their rigid structures, diverse electronic properties, and capacity for specific hydrogen bonding interactions allow them to bind to biological targets with high affinity and selectivity.[1] Among these, fused heterocyclic systems like quinoline and isoquinoline are considered "privileged scaffolds" due to their recurrence in a vast array of natural products and clinically approved drugs.[2][3]

The quinoline scaffold is present in well-known drugs such as the antimalarial chloroquine and the anticancer agent topotecan.[4] Its structural isomer, isoquinoline, where the nitrogen atom is in position 2 instead of 1, forms the core of numerous alkaloids with potent biological activities, including morphine and papaverine.[2][5] The introduction of a carboxamide functional group to the isoquinoline core creates isoquinolinecarboxamides, a class of compounds that has garnered significant interest for its diverse and potent pharmacological effects. This guide will compare this specific class against other heterocyclic systems in the fields of oncology, inflammation, and virology.

Comparative Biological Activity: A Therapeutic Area Perspective

The subtle shift in the nitrogen atom's position from the quinoline to the isoquinoline scaffold, along with the nature of the carboxamide linkage, profoundly influences the molecule's interaction with biological targets.[6] This section dissects these differences through the lens of specific disease models.

Anticancer Activity: Targeting DNA Repair and Cell Signaling

Both quinoline and isoquinoline derivatives have demonstrated significant anticancer potential, often through distinct mechanisms of action.[6][7]

Isoquinolinecarboxamides as PARP Inhibitors: A prominent mechanism for isoquinolinecarboxamide-based anticancer agents is the inhibition of Poly (ADP-ribose) polymerase (PARP).[8] PARP is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[9] Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[10] This targeted approach has shown remarkable efficacy in BRCA-mutated breast and ovarian cancers.[8][11]

Comparison with Other Heterocyclic Anticancer Agents:

  • Quinoline-based Topoisomerase Inhibitors: Unlike the DNA repair-targeted PARP inhibitors, classic quinoline alkaloids like camptothecin and its clinical derivatives (topotecan, irinotecan) function by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription.[4] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Kinase Inhibitors: Both scaffolds have been utilized to develop kinase inhibitors. The incorporation of a carboxamide linkage into the quinoline and quinolone frameworks has been an effective strategy for enhancing anticancer potency by targeting various protein kinases.[7] A direct comparative study showed that an isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart, suggesting the isoquinoline nitrogen arrangement may be more favorable for binding to certain kinase active sites.[6]

The Concept of Synthetic Lethality The diagram below illustrates the principle of synthetic lethality, which is the cornerstone of PARP inhibitor efficacy in BRCA-mutant cancers.

G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor A DNA Single- Strand Break B PARP-mediated Base Excision Repair A->B Repaired by C DNA Double- Strand Break A->C If unrepaired, leads to E Cell Survival B->E D BRCA-mediated Homologous Recombination C->D Repaired by D->E F DNA Single- Strand Break G PARP Inhibited F->G Blocked by H Accumulated Double-Strand Breaks F->H Unrepaired, leads to I Defective HR (BRCA mutation) H->I Cannot be repaired due to J Cell Death (Apoptosis) I->J

Caption: Synthetic lethality in BRCA-mutant cells treated with PARP inhibitors.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound Class Derivative Example Cancer Cell Line Target IC₅₀ (µM) Reference
Isoquinolinecarboxamide PARP Inhibitor (Generic) BRCA1-deficient Breast Cancer PARP-1/2 < 0.01 [8]
Quinoline Alkaloid Topotecan HL-60 (Leukemia) Topoisomerase I 0.02 - 0.1 [4]
Isoquinolinone 3-Biphenyl-N-methylisoquinolin-1-one A549 (Lung) Not Specified ~1.5 [12]
Quinoline Carboxamide Protein Kinase Inhibitor (Compound 40) MCF-7 (Breast) Protein Kinase 0.008 [7]

| Pyrido[2,3-d]pyrimidine | Compound 6 | BT-474 (Breast) | Not Specified | 1.6 |[13] |

Note: Data is collated from multiple sources for comparative illustration and may not represent a direct head-to-head study.

Anti-inflammatory Activity: Modulating Innate Immune Pathways

Neuroinflammation, characterized by the activation of microglial cells, is implicated in various neurodegenerative diseases.[14] Heterocyclic compounds offer promising avenues for modulating these inflammatory cascades.

Isoquinoline-1-carboxamides in Neuroinflammation: A study of novel isoquinoline-1-carboxamides identified several compounds that potently suppressed the production of pro-inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[14] The lead compound, HSR1101 , was found to exert its effects by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and subsequently preventing the nuclear translocation of NF-κB, a master regulator of the inflammatory response.[14]

Comparison with Other Heterocyclic Anti-inflammatory Agents:

  • Quinoline Carboxamides: Certain quinoline derivatives containing a carboxamide moiety have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation.[15]

  • 3,4-Dihydroisoquinoline-2(1H)-carboxamides: This related scaffold has been shown to act as a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway.[16] Overactivation of STING can lead to excessive cytokine production and autoinflammatory diseases. These compounds demonstrated robust anti-inflammatory efficacy in animal models of systemic inflammation and acute kidney injury.[16]

MAPK/NF-κB Signaling Pathway Inhibition The diagram below outlines the key steps in the LPS-induced inflammatory pathway and the point of intervention by isoquinoline-1-carboxamides.

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK Activates IkB IκB MAPK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription of HSR1101 Isoquinoline-1-carboxamide (e.g., HSR1101) HSR1101->MAPK Inhibits G A 1. Compound Library (Isoquinolinecarboxamides, Quinolines, etc.) B 2. High-Throughput Screening (e.g., Single-dose on cancer cell line) A->B C 3. Hit Identification (Compounds showing >50% growth inhibition) B->C D 4. Dose-Response Assay (e.g., MTT Assay with serial dilutions) C->D E 5. IC₅₀ Determination (Calculate concentration for 50% inhibition) D->E F 6. Lead Compound Selection (Based on potency, selectivity, ADME properties) E->F G 7. In Vivo Studies (Animal models) F->G

Caption: A generalized workflow for identifying lead anticancer compounds.

Step-by-Step Methodology: [17]1. Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the test compounds (e.g., isoquinolinecarboxamides, quinoline derivatives) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls. 3. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. 4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. 6. Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Griess Assay for Nitric Oxide Production (Anti-inflammatory)

This assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), to measure NO production by activated macrophages.

Step-by-Step Methodology: (Based on principles described in)[14][18]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

Conclusion and Future Outlook

The isoquinolinecarboxamide scaffold represents a highly versatile and potent platform for drug discovery. This guide highlights its significant potential, particularly in oncology through the targeted mechanism of PARP inhibition, where it offers a clear advantage in cancers with specific genetic deficiencies. In the realm of inflammation, its ability to modulate the MAPK/NF-κB pathway provides a compelling rationale for its development in treating neuroinflammatory and other inflammatory disorders.

Compared to its structural isomer, quinoline, and other heterocyclic systems, isoquinolinecarboxamides often exhibit distinct mechanisms of action. While quinolines have a storied history as topoisomerase inhibitors and antimalarials, isoquinolinecarboxamides are making a significant impact as next-generation targeted therapies. The key takeaway for drug developers is that seemingly minor structural changes—such as the position of a nitrogen atom or the nature of a side chain—can unlock entirely new pharmacological profiles.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead isoquinolinecarboxamide compounds. Further exploration of their activity against a wider range of biological targets, including novel viral enzymes and other protein kinases, will undoubtedly expand their therapeutic applications. The continued integration of computational docking studies with synthetic chemistry and robust biological evaluation will be crucial in unlocking the full potential of this privileged heterocyclic scaffold.

References

  • Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. (2021).
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Medicinal Applications of Quinoline & Isoquinoline. (2019). Scribd.
  • Discovery of 3,4-dihydroisoquinoline-2(1H)
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). PMC.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics.
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025). MDPI.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). MDPI.
  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (2025). Benchchem.
  • A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. (2025). Benchchem.
  • Isoquinoline neurotoxins in the brain and Parkinson's disease. (1994). PubMed.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). MDPI.
  • Synthesis of isoquinoline-1-carboxamide derivatives. (2020).
  • Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest. (2023).
  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Rel
  • Isoquinoline derivatives for use as antiviral and antitumour agents. (2024).
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2014). PubMed.
  • Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. (2001). PubMed.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Anticancer potential of fused heterocycles: structural insights and mechanistic advances. (2024). Journal of Biomolecular Structure and Dynamics.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2023).
  • A Review of PARP Inhibitors in Clinical Development. (2012).
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Structure-activity relationship of quinoline carboxylic acids.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences.
  • Efficacy of PARP Inhibitors in the Treatment of Ovarian Cancer: A Literature-Based Review. (2021). Journal of Oncology.
  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mut

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Validation

"confirming the mechanism of action of isoquinolinecarboxamides through genetic knockdown"

Application Guide: Confirming the Mechanism of Action of Isoquinolinecarboxamides via Genetic Knockdown Executive Summary For decades, target validation in drug discovery relied heavily on the phenotypic effects of small...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Confirming the Mechanism of Action of Isoquinolinecarboxamides via Genetic Knockdown

Executive Summary

For decades, target validation in drug discovery relied heavily on the phenotypic effects of small-molecule ligands. However, the promiscuity of chemical probes often leads to misattributed biological functions. As a Senior Application Scientist, I frequently encounter research programs that stall because a compound’s observed effects are driven by off-target interactions rather than the putative primary target.

This guide objectively compares the use of pharmacological inhibition versus genetic knockdown to confirm the Mechanism of Action (MoA) of isoquinolinecarboxamides —specifically focusing on the prototypical tool compound PK11195 and its putative target, the 18 kDa Translocator Protein (TSPO) . By integrating genetic knockdown (siRNA/shRNA) and knockout (CRISPR/Cas9) models, researchers can definitively de-convolute on-target efficacy from off-target artifacts.

The Paradigm Shift: Pharmacology vs. Genetic Validation

Isoquinolinecarboxamides, such as PK11195, exhibit high nanomolar affinity for TSPO, an outer mitochondrial membrane protein[1]. Historically, because PK11195 administration induced steroidogenesis in Leydig cells and suppressed pro-inflammatory cytokines in microglia, these functions were dogmatically assigned to TSPO[2][3].

However, relying solely on pharmacological ligands creates a logical vulnerability: small molecules are inherently pleiotropic . Recent advances in genetic knockdown have forced a paradigm shift in how we understand isoquinolinecarboxamides:

  • On-Target Confirmation: In microglial models, knocking down TSPO abolishes the anti-inflammatory effects of PK11195, confirming that its immunomodulatory MoA is strictly TSPO-dependent[3][4].

  • Off-Target Exposure: Conversely, in Leydig cell models, CRISPR-mediated deletion of TSPO does not stop PK11195 from inducing progesterone synthesis. This proves that the steroidogenic effect of this isoquinolinecarboxamide is an off-target artifact, likely mediated by unknown secondary targets[2][5].

MoA_Validation cluster_0 Genetic Validation Models Drug Isoquinolinecarboxamide (e.g., PK11195) WT Wild-Type Cells (TSPO +/+) Drug->WT Administer KD Knockdown/Knockout (TSPO -/-) Drug->KD Administer PhenoWT Phenotype Observed (e.g., Cytokine Suppression) WT->PhenoWT Induces OnTarget Phenotype Abolished (On-Target MoA Confirmed) KD->OnTarget If TSPO-dependent OffTarget Phenotype Persists (Off-Target MoA Identified) KD->OffTarget If TSPO-independent

Figure 1: Logical decision tree for de-convoluting on-target vs. off-target mechanisms using genetic knockdown.

Comparison Guide: Modalities for Target Validation

To build a robust, self-validating experimental system, researchers must compare the performance of the chemical probe against genetic alternatives.

ModalitySpecificityOnset & DurationReversibilityBest Use Case in MoA Studies
Pharmacological Ligands (e.g., PK11195)Low/Moderate: Prone to off-target binding at µM concentrations[6].Rapid: Minutes to hours.High: Washout is usually possible.Initial phenotypic screening; acute pathway modulation.
siRNA / shRNA Knockdown High: Sequence-specific mRNA degradation[4].Delayed: 48-72 hours for protein depletion.Moderate: Transient (siRNA) or stable (shRNA).Validating specific target dependency in primary cells or hard-to-transfect lines.
CRISPR/Cas9 Knockout Absolute: Complete ablation of the target gene[5].Permanent: Requires clonal expansion.None: Permanent genetic alteration.Definitive proof of off-target drug effects; ruling out essential gene functions.

Experimental Workflows: A Tale of Two Phenotypes

To objectively confirm the MoA of an isoquinolinecarboxamide, your experimental design must include both the pharmacological agent and the genetic knockdown as intersecting variables. Below are two self-validating protocols demonstrating this logic.

Protocol A: Validating On-Target Immunomodulation in Microglia

Objective: Prove that PK11195 suppresses neuroinflammation via TSPO.

Causality Rationale: If PK11195 requires TSPO to exert its anti-inflammatory effects, knocking down TSPO will render the cells insensitive to the drug[3][4].

  • Lentiviral Transduction: Transduce BV-2 microglial cells with a lentiviral vector expressing TSPO-targeting shRNA. Crucially, run a parallel cohort transduced with a scrambled shRNA sequence to ensure the viral integration process does not alter baseline inflammatory responses.

  • Validation of Knockdown: Harvest lysate at 72 hours. Perform Western blotting to confirm >80% depletion of the 18 kDa TSPO protein relative to the scrambled control.

  • Inflammatory Challenge: Seed cells at 1×105 cells/well. Pre-treat with 100 nM PK11195 for 1 hour, followed by stimulation with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours[7].

  • Quantification: Harvest the supernatant and quantify IL-6 and TNF-α via ELISA.

  • Interpretation: In scrambled cells, PK11195 will suppress cytokine release. In TSPO-knockdown cells, this suppression will be lost, confirming an on-target MoA [4].

Protocol B: Exposing Off-Target Steroidogenesis in Leydig Cells

Objective: Investigate if PK11195 induces progesterone synthesis independently of TSPO.

Causality Rationale: If a drug's effect persists after its purported target is genetically deleted, the drug is acting through an unidentified secondary target[2][5].

  • CRISPR/Cas9 Deletion: Utilize CRISPR/Cas9 to generate biallelic Tspo knockout (KO) clones in the MA-10 Leydig cell line. Verify deletion via Sanger sequencing and Western blot.

  • Dose-Response Treatment: Plate Wild-Type (WT) and TSPO-KO MA-10 cells. Treat with a dose-response gradient of PK11195 (0.1 µM to 50 µM) for 2 hours. Self-validating step: Include a physiological stimulant (e.g., cAMP) as a positive control to ensure the KO cells retain functional steroidogenic machinery.

  • Quantification: Measure progesterone output in the media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Interpretation: PK11195 will induce a transient spike in progesterone in both WT and TSPO-KO cells. Because the phenotype survives the genetic ablation of the target, the steroidogenic MoA is definitively off-target [2][6].

TSPO_Pathway PK Isoquinolinecarboxamide (PK11195) TSPO TSPO (18 kDa) Primary Target PK->TSPO High Affinity (nM) OffT Unknown Protein Secondary Target PK->OffT Low Affinity (µM) Microglia Microglial Cells: Suppression of IL-6 / TNF-α TSPO->Microglia Validated On-Target MoA Leydig Leydig Cells: Progesterone Synthesis OffT->Leydig Confirmed Off-Target MoA

Figure 2: Divergent pathways of PK11195 demonstrating validated on-target vs. off-target effects.

Data Presentation: Expected Outcomes

When executing the comparative workflows above, your quantitative data should mirror the structural outcomes detailed in the table below. This matrix is essential for objectively comparing the drug's performance against the genetic baseline.

Cell ModelGenotypeTreatment ConditionProgesterone (ng/mL)IL-6 (pg/mL)Mechanistic Conclusion
BV-2 Microglia WT (Scrambled)LPS + VehicleN/A1,200Baseline Inflammation
BV-2 Microglia WT (Scrambled)LPS + PK11195N/A350Drug Efficacy Observed
BV-2 Microglia TSPO KnockdownLPS + PK11195N/A1,150On-Target (Efficacy Lost)
MA-10 Leydig WTVehicle5.2N/ABaseline Steroidogenesis
MA-10 Leydig WTPK11195 (10 µM)45.8N/ADrug Efficacy Observed
MA-10 Leydig TSPO KnockoutPK11195 (10 µM)44.2N/AOff-Target (Efficacy Persists)

Data synthesized from established TSPO genetic validation literature[2][3][4][6].

Conclusion

For drug development professionals, the lesson of isoquinolinecarboxamides is clear: high binding affinity does not guarantee that a downstream phenotype is target-mediated. By systematically pairing pharmacological agents with genetic knockdown or knockout models, researchers can build a self-validating system that rigorously confirms a compound's true Mechanism of Action, saving millions of dollars in misdirected downstream clinical development.

References

  • 5 - Molecular Endocrinology[5] 2.4 - Biochemical Journal[4] 3.3 - International Journal of Molecular Sciences[3] 4.2 - Journal of Endocrinology[2]

Sources

Comparative

Comparative Docking Studies of Isoquinolinecarboxamide Analogs: Mechanistic Insights into Kappa Opioid Receptor (KOR) Antagonism

Executive Summary Isoquinolinecarboxamides, most notably JDTic and its structural analogs, represent a critical class of highly potent, selective Kappa Opioid Receptor (KOR) antagonists. These compounds are actively inve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinolinecarboxamides, most notably JDTic and its structural analogs, represent a critical class of highly potent, selective Kappa Opioid Receptor (KOR) antagonists. These compounds are actively investigated for their therapeutic potential in treating addiction, depression, and anxiety without the addictive liabilities associated with traditional opioid modulators[1].

This guide provides an objective comparison of the binding mechanics and performance of key isoquinolinecarboxamide analogs (JDTic, Compound 13, Compound 14, and AT-076). By leveraging advanced molecular docking protocols and free energy perturbation (FEP) studies, we decode the structure-activity relationships (SAR) that drive their sub-nanomolar affinities.

Structural Biology & Target Context

The KOR orthosteric binding pocket presents a unique topological challenge for drug design. High-resolution crystal structures (e.g., PDB: 4DJH) reveal that the binding of isoquinolinecarboxamides is governed by two non-negotiable mechanistic pillars[1]:

  • The Salt Bridge Anchor: The protonated piperidine nitrogen of the ligand must form a stable salt bridge with the highly conserved Asp138(3.32) residue in transmembrane domain 3 (TM3).

  • Water Network Stabilization: The active site contains two high-energy, isolated, "ice-like" water molecules near TM5 and TM6. Successful KOR antagonists do not merely fit the pocket; they thermodynamically stabilize these localized water networks[1].

Self-Validating Comparative Docking Workflow

To accurately compare these analogs, standard docking algorithms (which often ignore localized water thermodynamics) are insufficient. As Application Scientists, we employ a water-aware scoring methodology (WScore paired with Glide) to evaluate these compounds[1].

G LPrep Ligand Preparation (3D Conformer Generation & Ionization) Dock Molecular Docking (Glide / WScore with Water Networks) LPrep->Dock PPrep Protein Preparation (KOR Crystal Structure 4DJH) Grid Receptor Grid Generation (Centering on Asp138) PPrep->Grid Grid->Dock Score Pose Analysis & Scoring (Binding Energy & H-Bonds) Dock->Score

Workflow for comparative molecular docking of isoquinolinecarboxamide analogs at the KOR.

Step-by-Step Methodology & Causality
  • Step 1: Protein Preparation (Target: 4DJH)

    • Protocol: Import the JDTic-bound KOR crystal structure. Assign protonation states at pH 7.4 using an automated protein preparation wizard. Explicitly retain the two high-energy water molecules near TM5/TM6.

    • Causality: Raw PDB files lack hydrogen atoms and contain crystallization artifacts. Retaining the specific TM5/TM6 water molecules is mandatory, as their stabilization by the ligand is the primary driver of binding free energy[1].

  • Step 2: Ligand Preparation

    • Protocol: Generate 3D conformers for JDTic, Compound 13, Compound 14, and AT-076. Assign ionization states at pH 7.4 ± 0.5.

    • Causality: The piperidine nitrogen must be explicitly protonated prior to docking to ensure the algorithm can model the critical salt bridge with Asp138(3.32)[2].

  • Step 3: Receptor Grid Generation

    • Protocol: Center a 10 Å bounding box directly on the co-crystallized JDTic ligand, using Asp138 as the focal coordinate.

    • Causality: Defining a tight grid prevents the algorithm from wasting computational resources on irrelevant allosteric pockets, ensuring deep conformational sampling of the primary pharmacophore[3].

  • Step 4: Water-Aware Docking & Validation

    • Protocol: Execute docking using WScore. Validation Check: Re-dock the native JDTic ligand. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 1.0 Å.

    • Causality: Standard scoring functions (SP/XP) fail to accurately penalize the displacement of localized water. WScore incorporates energetic terms specifically designed to assess ligand-water interactions, drastically improving the discrimination between true actives and decoys[1].

Comparative Performance Data

The following table synthesizes the in vitro functional efficacy ( Ke​ ) and docking profiles of key isoquinolinecarboxamide analogs evaluated in recent literature[2][3].

AnalogStructural ModificationKOR Ke​ (nM)Key Interacting ResiduesBinding Conformation
JDTic (Standard) Parent Isoquinolinecarboxamide0.02Asp138, Ile294, Tyr320V-shaped
Compound 13 7-OH replaced by carboxamide0.02Asp138, Lys227V-shaped
Compound 14 Both phenolic OH replaced by carboxamide0.11Asp138, Lys227V-shaped
AT-076 3,4-desmethyl JDTic analogue4.30Asp138V-shaped (Opposite orientation)

Mechanistic Insights: Decoding the Causality of Binding

The Bioisosteric Tactic: Compound 13

Replacing the 7-hydroxyl group of the tetrahydroisoquinoline ring with a carboxamide group (Compound 13) perfectly maintains the sub-nanomolar affinity ( Ke​=0.02 nM) of the parent JDTic[2]. Docking studies reveal the exact causality behind this performance: the carboxamide group acts as a bioisostere for a hydroxyl-water pair. Instead of relying on a bridging water molecule, the carboxamide group directly provides a hydrogen-bond interaction with Lys227[2]. This direct interaction eliminates the entropic cost of ordering a solvent molecule, optimizing the binding free energy.

The Conformational Flip: AT-076

AT-076 is a 3,4-desmethyl analog of JDTic that acts as a pan-opioid antagonist[3]. While it maintains the characteristic "V-shaped" orientation within the KOR pocket, molecular docking reveals a fascinating structural phenomenon: its phenylpiperidine and isoquinoline rings are oriented exactly opposite to those of JDTic[3]. Despite this 180-degree conformational flip, the protonated nitrogens still successfully anchor to Asp138. This demonstrates the remarkable plasticity of the KOR orthosteric site and proves that the 3,4-dimethyl groups of the classic scaffold can be removed without catastrophic loss of antagonist potency[3].

References

  • Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. Journal of Medicinal Chemistry.[Link][2]

  • Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience.[Link][3]

  • Docking and Free Energy Perturbation Studies of Ligand Binding in the Kappa Opioid Receptor. The Journal of Physical Chemistry B.[Link][1]

Sources

Validation

"validation of in silico predictions for isoquinolinecarboxamide activity"

Validating In Silico Predictions for Isoquinolinecarboxamide Activity: A Comparative Guide to Empirical Workflows Isoquinolinecarboxamides represent a highly versatile and pharmacologically significant class of small mol...

Author: BenchChem Technical Support Team. Date: March 2026

Validating In Silico Predictions for Isoquinolinecarboxamide Activity: A Comparative Guide to Empirical Workflows

Isoquinolinecarboxamides represent a highly versatile and pharmacologically significant class of small molecules. Prototypically represented by PK 11195 [1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide], these compounds are best known as high-affinity ligands for the 18 kDa Translocator Protein (TSPO) used in neuroinflammation PET imaging[1], as well as potent inverse agonists of the Constitutive Androstane Receptor (CAR)[2].

While computational techniques—such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore mapping—can rapidly generate novel isoquinolinecarboxamide derivatives, translating these in silico hits into viable empirical leads is notoriously difficult. This guide objectively compares computational predictions against in vitro and in vivo realities, providing researchers with self-validating protocols to rigorously evaluate isoquinolinecarboxamide activity.

The Causality of Discrepancies: Why In Silico Models Fail

As an application scientist, it is critical to understand why a molecule with a flawless docking score fails at the bench. For isoquinolinecarboxamides, the discrepancies between computational prediction and empirical reality stem from two primary mechanistic hurdles:

  • Solution-State Rotamer Dynamics: Rigid-receptor molecular docking algorithms often select a single, lowest-energy conformer. However, dynamic 1H/13C NMR spectroscopy reveals that isoquinolinecarboxamides like PK 11195 exist as at least four stable but interconverting rotamers in solution, driven by restricted rotation around the amide bond and the 2-chlorophenyl group[3]. An in silico model that fails to account for the energetic penalty of rotamer interconversion will artificially inflate predicted binding affinities.

  • Lipophilic Trapping and Non-Specific Binding: TSPO is an outer mitochondrial membrane protein. First-generation isoquinolinecarboxamides possess high lipophilicity (logP ≈ 3.4)[1]. Computational models may predict excellent target engagement, but in an in vitro cellular assay or in vivo PET study, the compound partitions non-specifically into the lipid bilayer. This creates a high background signal, destroying the specific-to-nonspecific binding ratio and leading to false-positive efficacy readouts[1].

Comparative Analysis: Predicted vs. Empirical Performance

To evaluate the true utility of in silico screening, we must compare the predicted metrics of isoquinolinecarboxamides against their empirical performance.

Compound ProfileIn Silico PredictionIn Vitro RealityIn Vivo / Cellular Outcome
1st Gen Isoquinolinecarboxamide (e.g., PK 11195) High docking score; rigid single-conformer binding.High affinity ( Ki​ = 9.3 nM); complex solution dynamics (4 rotamers)[1],[3].High non-specific binding; poor brain tissue bioavailability due to lipophilicity[4].
2nd Gen Derivatives (Heterocyclic/Fluorinated) Optimized ClogP (logP < 3.0); predicted stereoselective preference.Maintained or improved affinity ( Ki​ < 5 nM); distinct isoform discrimination (e.g., TSPO WT vs. A147T)[4].Superior specific-to-nonspecific ratio; improved kinetics for neuroinflammation PET imaging[1].
CAR Inverse Agonists Strong hydrophobic pocket fit; predicted target silencing.Successfully lowers basal CAR1 activity in reporter assays[2].Risk of off-target Pregnane X Receptor (PXR) activation; requires rigorous cross-screening[5].

Self-Validating Experimental Protocols

To bridge the gap between computational theory and biological reality, protocols must be designed as self-validating systems. This requires internal controls that confirm the integrity of the assay independently of the test compound's performance.

Protocol A: Radioligand Displacement Assay for TSPO Affinity

Causality: Fluorescence-based binding assays are heavily confounded by the lipophilic nature of isoquinolinecarboxamides, which can form micelles and quench emission spectra. Radioligand displacement using [3H]PK 11195 provides a direct, unquenchable readout of competitive binding at the native mitochondrial membrane.

  • Mitochondrial Isolation: Isolate mitochondria from rat kidney tissue (a rich source of TSPO) using differential centrifugation. Rationale: Assaying the receptor in its native lipid environment prevents the structural artifacts common in purified, detergent-solubilized membrane proteins.

  • Incubation: Incubate 50 µg of mitochondrial protein with 1 nM [3H]PK 11195 and varying concentrations (0.1 nM to 10 µM) of the in silico-predicted isoquinolinecarboxamide in 50 mM Tris-HCl buffer (pH 7.4).

  • Internal Validation (Stereospecificity): Include both the (R)- and (S)-enantiomers of the test compound in parallel. Self-Validation: True TSPO specific binding is stereoselective (the (R)-enantiomer typically shows higher affinity)[1]. If both enantiomers yield identical Ki​ values, the binding is likely an artifact of non-specific lipid partitioning.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to minimize non-specific filter binding. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Cell-Based Luciferase Reporter Assay for CAR Inverse Agonism

Causality:In silico docking cannot reliably distinguish between an agonist, antagonist, or inverse agonist. Because human CAR1 is constitutively active in immortalized cells, a functional reporter assay is mandatory to validate whether the isoquinolinecarboxamide actively suppresses this basal activity[2],[5].

  • Transfection: Co-transfect HepG2 cells with a human CAR1 expression plasmid, a CYP2B6-luciferase reporter plasmid, and a Renilla luciferase control plasmid.

  • Co-treatment Validation: Treat the cells with the test isoquinolinecarboxamide (10 µM). Self-Validation: Run a parallel plate co-treated with a known CAR agonist (e.g., CITCO, 100 nM). If the test compound is a true inverse agonist/antagonist, it will competitively lower the CITCO-induced luminescence spike. If it only lowers basal activity but fails to compete with CITCO, the result may be due to general cytotoxicity rather than specific receptor modulation.

  • Readout: Measure luminescence using a dual-luciferase assay system. Normalize firefly luminescence to the Renilla internal control to account for variations in transfection efficiency and cell viability.

Mechanistic and Workflow Visualizations

To conceptualize the transition from computational prediction to empirical validation, refer to the following logic workflows and signaling pathways.

ValidationWorkflow InSilico In Silico Prediction (Docking, QSAR) Rotamer Solution NMR (Rotamer Dynamics) InSilico->Rotamer Structural Filter InVitro In Vitro Validation (Radioligand Binding) Rotamer->InVitro Affinity Test InVivo Cellular / In Vivo (Reporter Assays / PET) InVitro->InVivo Specific Binding Confirmed Fail False Positive (High Lipophilicity) InVitro->Fail Non-specific Partitioning InVivo->Fail Cytotoxicity / Off-target Success Validated Lead (High Specificity) InVivo->Success Functional Efficacy

Workflow for empirical validation of in silico isoquinolinecarboxamide predictions.

TSPOSignaling Ligand Isoquinolinecarboxamide (e.g., PK 11195) TSPO TSPO (18 kDa) Outer Mitochondrial Membrane Ligand->TSPO High Affinity Binding Cholesterol Cholesterol Transport TSPO->Cholesterol Translocation Inflammation Microglial Activation (Neuroinflammation Marker) TSPO->Inflammation Upregulated in Disease Steroid Neurosteroidogenesis Cholesterol->Steroid Synthesis

Mechanism of isoquinolinecarboxamides targeting mitochondrial TSPO in neuroinflammation.

Conclusion

The computational design of isoquinolinecarboxamides offers a rapid starting point for drug discovery, but in silico models are inherently blind to the complex physical chemistry of these molecules—namely, their dynamic solution-state rotamers and profound lipophilicity. By employing self-validating empirical workflows, such as stereospecific radioligand displacement and co-treatment reporter assays, researchers can effectively filter out computational false positives and identify true, highly specific therapeutic leads.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isoquinolinecarboxamide

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and practical, bench-level execution. This protocol ensures that researchers st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and practical, bench-level execution. This protocol ensures that researchers studying neuroinflammation, translocator protein (TSPO) dynamics, and positron emission tomography (PET) radiotracers can handle Isoquinolinecarboxamides (such as the widely used derivative PK11195) without compromising personal safety or experimental integrity.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Isoquinolinecarboxamides like PK11195 are high-affinity ligands for the 18 kDa Translocator Protein (TSPO), which is localized on the [1].

  • Biological Hazard: Accidental inhalation of powder or transdermal absorption of concentrated stock solutions can lead to systemic distribution. Once internalized, PK11195 binds to peripheral TSPO, which can inadvertently modulate cholesterol transport, alter reactive oxygen species (ROS) production, and interfere with the [1]. This necessitates strict respiratory and dermal protection to prevent unintended endocrine or metabolic disruption.

  • Environmental Hazard: These compounds are classified as with long-lasting effects[2]. Therefore, aqueous waste containing Isoquinolinecarboxamides must never be disposed of down the sink.

TSPO_Pathway Exposure Accidental Exposure (Inhalation/Ingestion) TSPO Binds to TSPO (Outer Mitochondrial Membrane) Exposure->TSPO Systemic Absorption ROS Alters ROS Production & NLRP3 Inflammasome TSPO->ROS Mitochondrial Stress Steroid Modulates Cholesterol Transport & Steroidogenesis TSPO->Steroid Metabolic Shift Tox Cellular Toxicity / Endocrine Disruption ROS->Tox Steroid->Tox

Logical relationship of accidental PK11195 exposure leading to cellular toxicity via TSPO binding.

Personal Protective Equipment (PPE) Specifications

To establish a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose. The table below outlines the mandatory PPE for handling Isoquinolinecarboxamide powders and solutions.

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection Tightly sealed safety goggles (ANSI Z87.1).Prevents mucosal absorption of aerosolized micro-particles during powder transfer[3].
Hand Protection Nitrile rubber (NBR) gloves (Min. 0.11 mm thickness).Provides an impermeable barrier against the compound and its common organic solvents[3].
Body Protection Flame-retardant, fluid-resistant laboratory coat.Shields against accidental splashes during reconstitution, preventing transdermal exposure.
Respiratory N95/P100 particulate respirator OR Class II Fume Hood.Isoquinolinecarboxamides are harmful if inhaled. Local exhaust ventilation prevents inhalation of airborne dust[2].

Quantitative Solubility Data

Selecting the correct solvent is critical for both experimental success and safety. The following table summarizes the maximum solubility of PK11195 in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Dimethylsulfoxide (DMSO)17.6450.0
Ethanol17.6450.0
Chloroform33.0~93.5
Methanol16.0~45.3
Acetonitrile10.0~28.3

(Data synthesized from [4] and [5])

Operational Workflow: Reconstitution and Handling

The following protocol details the safe preparation of a 50 mM stock solution of PK11195 in Dimethylsulfoxide (DMSO).

  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Line the working surface with a disposable, absorbent bench pad with a waterproof backing. Rationale: This contains any micro-spills and prevents cross-contamination of the hood surface.

  • Weighing the Solid: Using an analytical balance located inside the fume hood, carefully weigh the required mass of Isoquinolinecarboxamide (e.g., 17.64 mg for 1 mL of 50 mM solution)[4]. Use an anti-static weighing boat to prevent the fine powder from repelling and aerosolizing.

  • Reconstitution: Add the pre-calculated volume of anhydrous DMSO directly to the weighing boat or transfer the powder to a glass vial before solvent addition. Rationale: Using anhydrous solvents prevents hydrolytic degradation of the carboxamide group.

  • Homogenization: Seal the vial tightly with a PTFE-lined cap. Vortex gently until the solution is completely clear. (e.g., Nitrogen or Argon) before final sealing[5]. Rationale: Purging displaces oxygen, preventing oxidative degradation of the compound during long-term storage.

  • Aliquoting and Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes and store at -20°C. Rationale: Single-use aliquots prevent freeze-thaw cycles that can precipitate the compound. Amber tubes protect the compound from photolytic degradation[5].

Handling_Workflow Prep 1. Preparation Don PPE & Verify Fume Hood Weigh 2. Weighing Use Analytical Balance in Hood Prep->Weigh Solvent 3. Reconstitution Dissolve in DMSO or Methanol Weigh->Solvent Store 4. Storage Aliquot & Store at -20°C Solvent->Store Waste 5. Disposal Collect Solid/Liquid Waste Solvent->Waste Contaminated Materials

Step-by-step operational workflow for the safe handling and reconstitution of PK11195.

Spill Management and Disposal Plans

A robust disposal plan is critical due to the compound's [3].

  • Solid Spills (Powder): Do not dry sweep. Gently cover the spill with damp absorbent paper (moistened with water or a 10% ethanol solution) to suppress dust formation. Carefully scoop the material into a hazardous waste container.

  • Liquid Spills (Solvent Solutions): Absorb the spill with inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Transfer to a tightly sealed chemical waste receptacle.

  • Decontamination: Wash the spill area with a detergent solution, followed by a wipe-down with 70% ethanol.

  • Waste Disposal: All contaminated consumables (gloves, bench pads, pipette tips) and residual chemical waste must be placed in clearly labeled, sealed biohazard/chemical waste bins. Dispose of via a licensed hazardous waste contractor for high-temperature incineration. Never empty into drains or the aquatic environment [3].

References

  • Frontiers in Pharmacology - TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells URL:[Link]

  • DC Chemicals - WAY-326860 Material Safety Data Sheet (Hazards Identification) URL: [Link]

  • ABX Advanced Biochemical Compounds - Safety Data Sheet: 3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl) URL:[Link]

Sources

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